Ethyl 3-n-propylpyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUALHSUMUQQLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428567 | |
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92945-27-2 | |
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-propyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of Ethyl 3-n-propylpyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-n-propylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of closely related pyrazole derivatives. The methodologies provided are generalized protocols standardly used for the characterization of such organic compounds.
Molecular Structure and Properties
This compound has the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1][2][3] The structural formula is given below:
The molecule features a pyrazole ring substituted with an n-propyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures reported in the literature.[4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (pyrazole) |
| ~6.4 - 6.6 | s | 1H | C4-H (pyrazole) |
| ~4.3 - 4.4 | q | 2H | -O-CH₂-CH₃ |
| ~2.6 - 2.7 | t | 2H | -CH₂-CH₂-CH₃ (on pyrazole) |
| ~1.6 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 - 1.4 | t | 3H | -O-CH₂-CH₃ |
| ~0.9 - 1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~148.0 | C3 (pyrazole) |
| ~140.0 | C5 (pyrazole) |
| ~105.0 | C4 (pyrazole) |
| ~61.0 | -O-CH₂-CH₃ |
| ~28.0 | -CH₂-CH₂-CH₃ (on pyrazole) |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
| ~13.8 | -CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Broad | N-H stretch |
| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1560 | Medium | C=N stretch (pyrazole ring) |
| ~1460, 1370 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 153 | [M - C₂H₅]⁺ |
| 137 | [M - OC₂H₅]⁺ |
| 110 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar pyrazole derivatives.[5][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. For definitive structural elucidation, the synthesis of the compound followed by experimental verification of the predicted data is recommended.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Physical and chemical properties of Ethyl 3-n-propylpyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-n-propylpyrazole-5-carboxylate is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known applications of this compound, with a focus on its pivotal role as a key intermediate in the synthesis of high-profile pharmaceuticals.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is sparingly soluble in water but demonstrates good solubility in common organic solvents. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 182.22 g/mol | [1][2] |
| CAS Number | 92945-27-2 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 47-51 °C | |
| Purity | ≥98% | [3] |
| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |
| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC | [1] |
| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), propyl group (triplet, sextet, triplet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, and the aliphatic carbons of the ethyl and propyl groups. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of alkyl groups (around 2850-2960 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (around 1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 182.22, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the propyl chain. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a cyclocondensation reaction between a β-diketoester and a hydrazine derivative. A general and adaptable protocol is provided below.[4][5]
Reaction:
Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxoheptanoate in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the multi-step synthesis of Sildenafil, the active ingredient in Viagra®. The pyrazole ring of the molecule forms a core part of the final drug structure.
Sildenafil Synthesis Pathway
The following diagram illustrates the initial steps of the Sildenafil synthesis, starting from this compound.
Biological Activity of Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold that is associated with a broad range of biological activities. While this compound is primarily recognized as a synthetic intermediate, the broader class of pyrazole derivatives has been extensively studied for various therapeutic applications.[6][7]
-
Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]
-
Anticancer: Certain pyrazole-containing compounds have shown promise as anticancer agents by inhibiting various kinases involved in cell cycle regulation.
-
Antimicrobial: The pyrazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[6][8]
-
Antiviral and Antidepressant: Research has also explored the potential of pyrazole derivatives as antiviral and antidepressant agents.[6]
The diverse biological activities of pyrazole derivatives underscore the importance of this compound as a valuable starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. Its crucial role in the synthesis of Sildenafil highlights its importance in the production of blockbuster drugs. Furthermore, the broad spectrum of biological activities associated with the pyrazole core suggests that this compound will continue to be a valuable precursor for the discovery and development of new therapeutic agents.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 5-propyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Ethyl 5-propyl-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. This document details the chemical properties, a detailed experimental protocol for its synthesis, expected analytical data, and a discussion of its potential biological significance based on the known activities of structurally related compounds.
The officially recognized IUPAC name for this compound is ethyl 5-propyl-1H-pyrazole-3-carboxylate [1]. It is also referred to by synonyms such as 3-n-Propylpyrazole-5-carboxylic acid ethyl ester and Ethyl 3-n-propylpyrazole-5-carboxylate[1].
Chemical and Physical Properties
This compound is a solid, crystalline powder and is primarily utilized as an intermediate in the chemical synthesis of pharmaceuticals and agrochemicals. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |
| Synonyms | 3-n-Propylpyrazole-5-carboxylic acid ethyl ester, this compound | [1] |
| CAS Number | 92945-27-2 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂ | [2] |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Solid, crystalline powder | |
| Purity | Typically ≥98% | |
| Melting Point | 85-88°C | |
| Solubility | Slightly soluble in water, soluble in organic solvents. |
Synthesis Protocol
Experimental Protocol: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
This procedure involves a two-step synthesis pathway: first, the formation of a β-keto ester intermediate via Claisen condensation, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Claisen Condensation: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate (1 equivalent) and ethyl butyrate (1 equivalent) dropwise with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight to ensure the completion of the condensation reaction.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold dilute acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxoheptanoate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate
-
Cyclization Reaction: Dissolve the crude ethyl 2,4-dioxoheptanoate from Step 1 in glacial acetic acid or ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure ethyl 5-propyl-1H-pyrazole-3-carboxylate.
Caption: Synthetic pathway for Ethyl 5-propyl-1H-pyrazole-3-carboxylate.
Analytical Data (Expected)
Specific spectral data for ethyl 5-propyl-1H-pyrazole-3-carboxylate is not available in the searched literature. However, based on the known spectra of similar pyrazole derivatives, the following characteristic data can be expected[4][5][6].
| Analytical Technique | Expected Data |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃ of propyl), ~1.4 (t, 3H, CH₃ of ethyl), ~1.7 (sextet, 2H, CH₂ of propyl), ~2.7 (t, 2H, CH₂ of propyl), ~4.4 (q, 2H, CH₂ of ethyl), ~6.5 (s, 1H, pyrazole-H), ~12-13 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm): ~14 (CH₃ of propyl), ~14.5 (CH₃ of ethyl), ~22 (CH₂ of propyl), ~30 (CH₂ of propyl), ~61 (CH₂ of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O). |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2960 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole ring), ~1250 (C-O stretch, ester). |
| Mass Spec (m/z) | Expected [M]+ at 182.22. Fragmentation may show loss of the ethoxy group (-45) and propyl group (-43). |
Potential Biological Activity and Applications
While direct biological studies on ethyl 5-propyl-1H-pyrazole-3-carboxylate are not extensively documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[3]. The structural features of ethyl 5-propyl-1H-pyrazole-3-carboxylate suggest it could be investigated for similar activities.
-
Insecticidal and Agrochemical Potential: Pyrazole carboxamides are a prominent class of insecticides[7]. The title compound could serve as a key intermediate for the synthesis of novel agrochemicals.
-
Drug Discovery Intermediate: This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, a methylated derivative of this compound is an impurity of Sildenafil, a well-known drug for erectile dysfunction[4][5].
Caption: Potential applications based on the pyrazole core structure.
Conclusion
Ethyl 5-propyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of its chemical properties, a detailed, adaptable synthesis protocol, and an overview of its potential biological applications based on the known activities of the broader pyrazole class. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic and commercial potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
In-Depth Technical Guide: Characterization of CAS Number 92945-27-2
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the chemical compound associated with CAS number 92945-27-2, identified as Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document leverages data from closely related structural analogs to present a predictive yet thorough overview. This guide covers the compound's chemical identity, physicochemical properties, proposed synthetic methodology, expected spectral characteristics, and potential biological activities, with a focus on providing researchers with a robust starting point for further investigation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided. Furthermore, logical diagrams illustrating the synthetic pathway and a general workflow for biological screening are included to meet the needs of drug development professionals.
Chemical Identity and Structure
The compound registered under CAS number 92945-27-2 is Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate. It belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The core structure features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group at the 5-position and an ethyl carboxylate group at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 92945-27-2 |
| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate |
| Synonyms | Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC |
Physicochemical Properties
The physicochemical properties of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate are crucial for its handling, formulation, and potential as a drug candidate. While specific experimental data for this compound is scarce, the following table summarizes available information and predictive data based on its structure and data from similar compounds.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [Generic supplier data] |
| Melting Point | 47-51 °C | [Sigma-Aldrich] |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. Limited solubility in water. | [General chemical knowledge] |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis and Characterization
Proposed Synthesis
A general and effective method for the synthesis of 5-alkyl-1H-pyrazole-3-carboxylates involves the condensation of a β-diketone with hydrazine hydrate. The following is a proposed experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 5-n-heptylpyrazole-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
-
Preparation of the β-ketoester intermediate: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of ethyl pentanoate and diethyl oxalate is added dropwise at room temperature. The reaction mixture is stirred for several hours to form the sodium salt of the intermediate β-diketoester (sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate).
-
Cyclization with Hydrazine Hydrate: The isolated sodium salt of the β-diketoester is dissolved in glacial acetic acid. Hydrazine hydrate is then added dropwise to the solution under cooling.
-
Reaction and Work-up: The reaction mixture is heated under reflux for several hours to ensure complete cyclization. After cooling, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Caption: Proposed synthetic pathway for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.
Expected Spectral Characterization
Based on the spectral data of closely related analogs such as Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate, the following are the expected characteristic peaks for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.
Table 3: Predicted Spectral Data
| Technique | Expected Peaks |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃ of propyl), ~1.4 (t, 3H, CH₃ of ethyl), ~1.7 (sextet, 2H, CH₂ of propyl), ~2.7 (t, 2H, CH₂ of propyl), ~4.4 (q, 2H, CH₂ of ethyl), ~6.4 (s, 1H, pyrazole-H), ~10-12 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm): ~14 (CH₃ of propyl), ~14.5 (CH₃ of ethyl), ~22 (CH₂ of propyl), ~30 (CH₂ of propyl), ~61 (CH₂ of ethyl), ~105 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~162 (C=O). |
| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1710-1730 (C=O stretch), ~1500-1600 (C=N, C=C stretch), ~1200-1300 (C-O stretch). |
| Mass Spec. | m/z: 182.11 [M]⁺, other fragments corresponding to loss of ethyl, propyl, and carboxylate groups. |
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Potential Biological Activity
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. While no specific biological data for CAS 92945-27-2 has been found, derivatives of ethyl pyrazole-3-carboxylate have been reported to exhibit anti-inflammatory, antifungal, and anticancer properties.
4.1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)
-
Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to standard biochemical procedures. Arachidonic acid is used as the substrate.
-
Assay Procedure: The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in a buffer solution. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
4.2. Antifungal Activity
Pyrazole derivatives have also been investigated as potential antifungal agents. Their mechanism of action can vary, but some have been shown to inhibit fungal growth by interfering with essential cellular processes.
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are used.
-
Assay Procedure: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the fungal suspension is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible fungal growth, is determined visually or by measuring the optical density.
Caption: General workflow for biological activity screening of novel compounds.
Conclusion
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate (CAS 92945-27-2) is a pyrazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide, by consolidating available data and providing predictive characterization based on close structural analogs, serves as a foundational resource for researchers. The proposed synthetic route is straightforward, and the expected spectral data provides a basis for analytical confirmation. The potential for anti-inflammatory and antifungal activities, common to the pyrazole class, warrants further biological screening of this specific compound. It is recommended that future work focuses on the specific synthesis and biological evaluation of this compound to validate the predictive information presented herein.
Structural Elucidation of C9H14N2O2: An In-depth Technical Guide for Alaptide
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the synthetic dipeptide Alaptide, which has a molecular formula of C9H14N2O2. Alaptide, chemically known as (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, is a spirocyclic compound formed from L-alanine and 1-aminocyclopentanecarboxylic acid. This document details the analytical methodologies and interpretation of spectroscopic data essential for confirming its molecular structure. It is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and analytical sciences. The guide includes illustrative spectroscopic data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the structural characterization process.
Introduction
Alaptide ((8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione) is a synthetic cyclic dipeptide with the molecular formula C9H14N2O2. First synthesized in the 1980s, it has garnered interest for its notable biological activities, including promoting skin regeneration and exhibiting neuroprotective effects.[1][2] The unique spirocyclic structure, formed by the fusion of an alanine residue and a cyclopentane ring through a hydantoin-like core, imparts significant stability compared to linear peptides.
The definitive determination of such a novel chemical architecture is paramount for understanding its structure-activity relationships, guiding further drug development, and establishing robust quality control standards. This guide outlines the systematic approach to elucidate the structure of Alaptide, employing a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Physicochemical and Spectroscopic Data Summary
The structural elucidation of Alaptide is based on a cohesive interpretation of data from multiple analytical techniques. The following tables summarize the key quantitative data.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides the high-accuracy mass of the molecule, which is fundamental to determining its elemental composition.
| Adduct Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 183.11281 | 183.11279 | -1.1 |
| [M+Na]⁺ | 205.09475 | 205.09471 | -1.9 |
| [M+K]⁺ | 221.06869 | 221.06864 | -2.2 |
¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.15 | s | 1H | - | N1-H |
| 7.95 | s | 1H | - | N3-H |
| 3.85 | q | 1H | 7.0 | H-8 (α-H Alanine) |
| 1.85 - 1.95 | m | 2H | - | H-2', H-5' (axial) |
| 1.65 - 1.75 | m | 6H | - | H-2', H-5' (eq), H-3', H-4' |
| 1.25 | d | 3H | 7.0 | CH₃ (Alanine) |
¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon functionalities present.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 175.2 | C=O | C-7 (Carbonyl) |
| 172.8 | C=O | C-10 (Carbonyl) |
| 65.5 | C | C-5 (Spiro Carbon) |
| 52.1 | CH | C-8 (α-C Alanine) |
| 37.8 | CH₂ | C-2', C-5' |
| 23.5 | CH₂ | C-3', C-4' |
| 17.9 | CH₃ | CH₃ (Alanine) |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3210 | Strong, Broad | N-H Stretching (Amide) |
| 2965, 2870 | Medium | C-H Stretching (Aliphatic) |
| 1715 | Strong | C=O Stretching (Amide I) |
| 1680 | Strong | C=O Stretching (Amide I) |
| 1455 | Medium | C-H Bending (CH₂, CH₃) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: A 1 mg/mL stock solution of Alaptide was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Data Acquisition: The sample was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard calibration mixture prior to analysis to ensure high mass accuracy. Data was acquired over a mass range of m/z 100-500.
-
Data Analysis: The exact masses of the protonated molecule [M+H]⁺ and other adducts were determined. The elemental composition was calculated using the instrument's software, with a mass tolerance of less than 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of Alaptide was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.
-
Sample Preparation: A solid sample of Alaptide was analyzed using the KBr pellet method. Approximately 1 mg of Alaptide was finely ground with 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded. Data was collected over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands were determined and correlated with the presence of specific functional groups.
Visualization of Workflows and Pathways
Structural Elucidation Workflow
The logical process for determining the structure of Alaptide is outlined in the following diagram. This workflow starts with the initial determination of the molecular formula and culminates in the final structural confirmation.
Caption: Logical workflow for the structural elucidation of Alaptide.
Proposed Signaling Pathway for Skin Regeneration
Alaptide is known to promote skin regeneration.[1][2] While the exact molecular targets are still under investigation, a plausible mechanism involves the modulation of growth factor signaling pathways that are crucial for cell proliferation and tissue repair. The following diagram illustrates a hypothetical signaling cascade initiated by Alaptide.
Caption: Hypothetical signaling pathway of Alaptide in skin regeneration.
Conclusion
The structural elucidation of Alaptide (C9H14N2O2) is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while IR spectroscopy identifies key functional groups. ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity and stereochemical information necessary to assemble the final, unambiguous structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione. The methodologies and illustrative data presented in this guide provide a comprehensive framework for the structural characterization of Alaptide and can be adapted for the analysis of other novel small molecules in drug discovery and development. Further research into its specific molecular interactions, as proposed in the signaling pathway diagram, will be crucial in fully understanding its therapeutic potential.
References
A Theoretical Deep Dive into 3-n-Propylpyrazole-5-Carboxylate Esters: A Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the theoretical studies of 3-n-propylpyrazole-5-carboxylate esters, a class of compounds with significant potential in medicinal chemistry and drug development. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes key computational methodologies and presents a framework for understanding the structural, electronic, and reactivity properties of these molecules. While specific experimental and computational data for 3-n-propylpyrazole-5-carboxylate esters is not extensively available in published literature, this guide leverages established theoretical protocols from closely related pyrazole derivatives to provide a comprehensive overview.
Introduction to 3-n-Propylpyrazole-5-Carboxylate Esters
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3-n-propylpyrazole-5-carboxylate ester scaffold is a key pharmacophore, and understanding its intrinsic molecular properties through theoretical studies is paramount for the rational design of novel therapeutic agents. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the geometric, electronic, and spectroscopic features that govern the bioactivity of these compounds.
Methodologies in Theoretical Studies
The theoretical investigation of 3-n-propylpyrazole-5-carboxylate esters typically employs a suite of computational methods to predict their molecular properties and reactivity. These protocols, detailed below, are based on established practices for similar pyrazole-based compounds.
Computational Details
Quantum chemical calculations are central to the theoretical analysis of these esters. A common and effective approach involves Density Functional Theory (DFT) using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: The 3D structure of the 3-n-propylpyrazole-5-carboxylate ester is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-31G(d) level of theory. This process is typically performed in the gas phase or with a solvent model to simulate physiological conditions.
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Experimental Protocol: HOMO-LUMO Analysis
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Energy Gap Calculation: The HOMO-LUMO energy gap is calculated as ΔE = ELUMO - EHOMO.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of electron density that are most likely to be involved in chemical reactions (electron donation from HOMO, electron acceptance at LUMO).
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).
Experimental Protocol: MEP Map Generation
-
MEP Calculation: The MEP is calculated on the optimized molecular geometry using the same DFT method and basis set.
-
Surface Visualization: The calculated potential is mapped onto the molecule's electron density surface to create a 3D visualization.
Quantitative Data and Analysis
Due to the limited availability of specific theoretical data for 3-n-propylpyrazole-5-carboxylate esters in the literature, the following tables present illustrative data based on calculations performed on structurally similar pyrazole derivatives, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1] These values provide a reasonable approximation of the expected properties for the target compounds.
Table 1: Calculated Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.36 | |
| C5-C(O) | 1.48 | |
| C(O)-O | 1.22 | |
| O-C(ester) | 1.35 | |
| Bond Angle | N1-N2-C3 | 111.0 |
| N2-C3-C4 | 107.0 | |
| C3-C4-C5 | 106.0 | |
| C4-C5-N1 | 109.0 | |
| C5-N1-N2 | 107.0 | |
| Dihedral Angle | N1-N2-C3-C4 | 0.0 |
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.50 |
| LUMO Energy (ELUMO) | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Visualizations of Theoretical Concepts
To further elucidate the theoretical concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Molecular scaffold of 3-n-propylpyrazole-5-carboxylate esters.
Caption: Workflow for theoretical analysis of pyrazole esters.
Conclusion
This technical guide provides a foundational understanding of the theoretical approaches used to study 3-n-propylpyrazole-5-carboxylate esters. By employing DFT calculations, researchers can gain significant insights into the structural and electronic properties of these molecules, which is invaluable for guiding the synthesis and development of new drug candidates. While this document relies on methodologies and illustrative data from related compounds, it establishes a clear and robust framework for future computational studies focused specifically on this promising class of pyrazole derivatives. Further dedicated theoretical and experimental work is encouraged to build a comprehensive library of quantitative data for these specific esters.
References
An In-depth Technical Guide on the Tautomerism of 3-n-Propylpyrazole-5-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development. The tautomeric nature of asymmetrically substituted pyrazoles, such as 3-n-propylpyrazole-5-carboxylate esters, directly influences their physicochemical properties, molecular interactions, and ultimately, their biological activity. Understanding and controlling this tautomerism is crucial for rational drug design and development. This guide provides a comprehensive overview of the core principles governing the tautomerism of this class of compounds, methods for their characterization, and the predicted behavior based on current scientific literature. While specific experimental data for the title compound is not extensively published, this guide extrapolates from closely related analogues to provide a robust predictive framework.
Introduction to Pyrazole Tautomerism
N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as two distinct annular tautomers, as depicted in Figure 1. This equilibrium is a prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the surrounding environment, including the solvent.
For 3-n-propylpyrazole-5-carboxylate esters, the two possible tautomers are the 3-n-propyl-1H-pyrazole-5-carboxylate (Tautomer A) and the 5-n-propyl-1H-pyrazole-3-carboxylate (Tautomer B). The n-propyl group is an electron-donating group (EDG), while the carboxylate ester is an electron-withdrawing group (EWG).
Factors Influencing Tautomeric Equilibrium
Electronic Effects of Substituents
The relative stability of the two tautomers is largely dictated by the electronic properties of the substituents at the C3 and C5 positions. It is a well-established principle that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position.[1] Conversely, electron-withdrawing groups show a preference for the C5 position.[1]
In the case of 3-n-propylpyrazole-5-carboxylate esters:
-
Tautomer A places the electron-donating n-propyl group at C3 and the electron-withdrawing ester group at C5.
-
Tautomer B places the electron-withdrawing ester group at C3 and the electron-donating n-propyl group at C5.
Based on these electronic effects, Tautomer A is predicted to be the major tautomer . This is supported by studies on analogous compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, where the tautomer with the electron-donating methyl group at C3 is the one observed in the crystal state.[2]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly influence the tautomeric equilibrium.[1] Nonpolar solvents are less likely to disrupt intermolecular or intramolecular hydrogen bonds that may favor one tautomer. Polar aprotic solvents, like DMSO, can act as hydrogen bond acceptors, potentially shifting the equilibrium. Polar protic solvents can engage in hydrogen bonding with both tautomers, which can also affect their relative stability. Generally, for pyrazoles, the tautomeric equilibrium is less sensitive to solvent effects than other heterocyclic systems, but it can still be a contributing factor.
Quantitative Data and Spectroscopic Analysis
Predicted Tautomeric Preference
The following table summarizes the predicted major tautomer in different environments, based on the principles outlined above.
| Environment | Predicted Major Tautomer | Rationale |
| Solid State | Tautomer A | Electronic preference of EDG at C3 and EWG at C5 dominates.[2] |
| Nonpolar Solvents (e.g., CDCl₃) | Tautomer A | Electronic effects are the primary driver. |
| Polar Aprotic Solvents (e.g., DMSO-d₆) | Tautomer A | While DMSO can interact, the strong electronic preference is likely to be maintained. |
| Polar Protic Solvents (e.g., CD₃OD) | Tautomer A | Similar to polar aprotic solvents, the inherent electronic stability of Tautomer A is expected to prevail. |
Predicted NMR Spectroscopic Data
The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the substituents. The following table provides predicted ¹H and ¹³C NMR chemical shifts for the two tautomers in a solvent like DMSO-d₆. These are estimates based on data from similar pyrazole derivatives.[1][2]
| Nucleus | Tautomer A (3-n-propyl-5-carboxylate) | Tautomer B (5-n-propyl-3-carboxylate) |
| ¹H NMR | ||
| C4-H | ~6.5 ppm | ~6.8 ppm |
| N1-H | ~13.2 ppm | ~13.5 ppm |
| ¹³C NMR | ||
| C3 | ~150 ppm | ~142 ppm |
| C4 | ~105 ppm | ~108 ppm |
| C5 | ~141 ppm | ~158 ppm |
| C=O | ~162 ppm | ~160 ppm |
Experimental Protocols
The following are detailed methodologies for the investigation of tautomerism in 3-n-propylpyrazole-5-carboxylate esters.
Synthesis
A common route to this class of compounds is the condensation of a β-ketoester with hydrazine hydrate. For ethyl 3-n-propylpyrazole-5-carboxylate, this would involve the reaction of ethyl 2,4-dioxoheptanoate with hydrazine.
NMR Spectroscopic Analysis
Objective: To identify the major tautomer and determine the tautomeric ratio in different solvents.
Materials:
-
This compound
-
Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N detection.
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving approximately 5-10 mg of the compound in 0.6 mL of each deuterated solvent in separate NMR tubes.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
-
Typical parameters: 32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
-
Integrate the signals corresponding to the C4-H proton of each tautomer.
-
-
Tautomer Ratio Calculation:
-
The ratio of the integrals of the C4-H signals for Tautomer A and Tautomer B directly corresponds to the tautomeric ratio.
-
% Tautomer A = [Integral(C4-H of A) / (Integral(C4-H of A) + Integral(C4-H of B))] * 100
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.
-
This will help in the unambiguous assignment of the carbon signals for each tautomer.
-
-
2D NMR (NOESY):
-
To confirm the identity of the major tautomer, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed.
-
An NOE correlation between the N1-H proton and the protons of the n-propyl group would confirm Tautomer A. An NOE between the N1-H and the protons of the ethyl ester group would indicate Tautomer B.
-
Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium of 3-n-propylpyrazole-5-carboxylate esters.
Experimental Workflow for Tautomer Analysis
References
An In-depth Technical Guide to Ethyl 3-n-propylpyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-n-propylpyrazole-5-carboxylate, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and explores a potential mechanism of action based on the activities of structurally related compounds.
Chemical Identity and Synonyms
This compound is a pyrazole derivative with a propyl group at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring. Due to nomenclature variations, it is known by several synonyms.
Synonyms:
-
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
-
3-n-Propylpyrazole-5-carboxylic acid ethyl ester
-
3-Propyl-1H-pyrazole-5-carboxylic acid ethyl ester
-
5-Propyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Ethyl 3-propyl-1H-pyrazole-5-carboxylate
-
1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
CAS Number: 92945-27-2
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Melting Point | 48-50 °C |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
| InChI Key | SUALHSUMUQQLJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC |
Experimental Protocols: Synthesis
A plausible and detailed experimental protocol for the synthesis of this compound can be derived from general methods for pyrazole synthesis. A common approach involves the condensation of a β-ketoester with hydrazine.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2,4-dioxoheptanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol (10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.
Visualizations
Caption: Synthetic pathway for this compound.
While the specific biological activity of this compound is not well-documented, many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The following diagram illustrates this hypothetical mechanism of action.
Disclaimer: This diagram represents a potential signaling pathway based on the known activity of structurally similar compounds. The actual biological activity of this compound has not been definitively established.
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on established methods for the synthesis of pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with hydrazine.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrazole core is a common scaffold in pharmaceuticals due to its diverse pharmacological activities. The following protocol details a two-step synthesis process, beginning with the formation of a sodium salt of a β-keto ester equivalent, followed by cyclization with hydrazine hydrate to yield the target pyrazole.
Reaction Scheme
The overall synthesis can be depicted in the following two stages:
-
Claisen Condensation: Formation of the sodium salt of ethyl 2,4-dioxoheptanoate from methyl n-propyl ketone and diethyl oxalate.
-
Pyrazole Formation: Cyclization of the intermediate with hydrazine hydrate.
Experimental Protocol
Materials and Reagents:
-
Methyl n-propyl ketone
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Benzene (or a suitable alternative like toluene or dichloromethane)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ice
Step 1: Synthesis of Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.
-
Once the sodium has completely dissolved to form sodium ethoxide, cool the solution to room temperature.
-
Slowly add a mixture of methyl n-propyl ketone (1 equivalent) and diethyl oxalate (1 equivalent) to the sodium ethoxide solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 8 hours. A yellow precipitate of sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate will form.
-
Collect the precipitate by filtration and wash it with cold ethanol. The product can be recrystallized from ethanol to obtain a pale yellow crystalline solid.
Step 2: Synthesis of this compound
-
Dissolve the sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate (1 equivalent) obtained from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture under reflux for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as benzene, toluene, or dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from petroleum ether to obtain this compound as a colorless solid.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis. Note that yields can vary based on reaction scale and purification efficiency.
| Compound | Starting Material 1 | Starting Material 2 | Reagent | Product | Yield (%) | Purity (%) |
| Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate | Methyl n-propyl ketone | Diethyl oxalate | Sodium ethoxide | Sodium 1-ethoxycarbonyl-3-oxo-1-hexenolate | ~80% | - |
| This compound | Intermediate from Step 1 | - | Hydrazine hydrate | This compound | ~55% | >98% |
Note: The yields are based on analogous reactions reported in the literature for similar pyrazole syntheses and may need optimization for this specific substrate.
Visual Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Carboxylates
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and various kinase inhibitors used in oncology.[1][2] The pyrazole carboxylate moiety, in particular, serves as a versatile synthetic handle for further molecular elaboration, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents.
One-pot, multicomponent reactions (MCRs) have emerged as a powerful and environmentally benign strategy to construct complex molecular architectures from simple starting materials in a single synthetic operation.[3] These reactions offer significant advantages in terms of atom economy, step efficiency, and reduced waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazole carboxylates, primarily focusing on three and four-component strategies.
Reaction Principle
The one-pot synthesis of substituted pyrazole carboxylates typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. In a multicomponent setup, these precursors are often formed in situ. A common and effective strategy is the three-component reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or under thermal conditions. The reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration to afford the aromatic pyrazole ring.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Polysubstituted Pyrazole-4-carboxylates
This protocol details a general and efficient one-pot, three-component synthesis of highly substituted pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (e.g., Phenylhydrazine, 1.0 mmol)
-
Catalyst (e.g., Ytterbium (III) perfluorooctanoate [Yb(PFO)₃], 2 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Glacial Acetic Acid (catalytic amount, if uncatalyzed)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), hydrazine (1.0 mmol), and the catalyst (if applicable).
-
Add the solvent (5 mL) to the flask.
-
If no Lewis acid catalyst is used, a catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Place the flask in a preheated oil bath and reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole-3-carboxylates
This protocol describes a four-component reaction for the synthesis of fused pyranopyrazole carboxylates, which are of interest in medicinal chemistry.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Solvent (e.g., Water or Ethanol, 10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimethyl acetylenedicarboxylate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and a precipitate may form within 20-30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified pyrano[2,3-c]pyrazole derivative.
Data Presentation
The following tables summarize representative results for the one-pot synthesis of substituted pyrazole carboxylates, showcasing the versatility of these methods with various substrates and catalysts.
Table 1: Three-Component Synthesis of Substituted Pyrazole-4-carboxylates
| Entry | Aldehyde (R¹) | β-Ketoester (R², R³) | Hydrazine (R⁴) | Catalyst | Time (h) | Yield (%) |
| 1 | C₆H₅ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 3 | 92 |
| 2 | 4-Cl-C₆H₄ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 3.5 | 90 |
| 3 | 4-NO₂-C₆H₄ | CH₃, OC₂H₅ | H | Yb(PFO)₃ | 2.5 | 95 |
| 4 | C₆H₅ | CH₃, OC₂H₅ | C₆H₅ | Acetic Acid | 6 | 85 |
| 5 | 4-MeO-C₆H₄ | CH₃, OC₂H₅ | C₆H₅ | Acetic Acid | 5 | 88 |
| 6 | 2-Furyl | CH₃, OC₂H₅ | H | None (Reflux) | 8 | 75 |
Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Water | 20 | 93 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Water | 25 | 91 |
| 3 | 4-Methylbenzaldehyde | Piperidine | Ethanol | 30 | 88 |
| 4 | 4-Methoxybenzaldehyde | Taurine | Water | 120 | 90 |
| 5 | 3-Nitrobenzaldehyde | Taurine | Water | 120 | 87 |
Visualizations
The following diagram illustrates the general experimental workflow for the one-pot synthesis of substituted pyrazole carboxylates.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl 3-n-propylpyrazole-5-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-n-propylpyrazole-5-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the development of pharmaceuticals, such as Sildenafil, and other compounds with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 92945-27-2 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate | [1] |
| Appearance | Solid | [2] |
| Melting Point | 48-50 °C | [1] |
| Canonical SMILES | CCCC1=CC(=NN1)C(=O)OCC | [1] |
Spectroscopic Data (Reference)
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ (ppm): Ethyl group: ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂) Propyl group: ~0.9 (t, 3H, CH₃), ~1.6 (sextet, 2H, CH₂), ~2.6 (t, 2H, CH₂) Pyrazole ring: ~6.5 (s, 1H, CH) NH proton: Broad singlet, variable chemical shift |
| ¹³C NMR | δ (ppm): Ethyl group: ~14 (CH₃), ~60 (CH₂) Propyl group: ~13 (CH₃), ~22 (CH₂), ~30 (CH₂) Pyrazole ring: ~105 (C4), ~140 (C5), ~150 (C3) Carbonyl group: ~162 (C=O) |
| IR | ν (cm⁻¹): ~3200-3400: N-H stretching ~2900-3000: C-H stretching (aliphatic) ~1700-1730: C=O stretching (ester) ~1500-1600: C=N and C=C stretching (pyrazole ring) ~1100-1300: C-O stretching (ester) |
| Mass Spec | [M]⁺: Expected at m/z = 182.22 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Knorr pyrazole synthesis, which involves a Claisen condensation followed by cyclization with hydrazine.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Diethyl oxalate
-
2-Pentanone
-
Sodium metal
-
Absolute ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of the β-ketoester (Ethyl 2,4-dioxohexanoate sodium salt)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution to room temperature.
-
In a separate flask, mix diethyl oxalate (1.0 eq) and 2-pentanone (1.0 eq).
-
Add the mixture of diethyl oxalate and 2-pentanone dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate indicates the formation of the sodium salt of the β-ketoester.
-
The resulting precipitate can be filtered, washed with cold ethanol, and dried under vacuum, or used directly in the next step.
Step 2: Cyclization to form this compound
-
Suspend the crude ethyl 2,4-dioxohexanoate sodium salt (1.0 eq) in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
Protocol 2: Derivatization of this compound - A Key Step in Sildenafil Synthesis
This protocol outlines the initial steps for converting this compound into a key intermediate for Sildenafil synthesis, namely the N-methylation and hydrolysis to the corresponding carboxylic acid.[5]
Workflow Diagram:
Caption: Derivatization of this compound for Sildenafil synthesis.
Materials:
-
This compound
-
Dimethyl sulfate (Caution: highly toxic and carcinogenic)
-
Potassium carbonate
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
Step 1: N-Methylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate, which can be purified by chromatography if necessary.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude or purified N-methylated ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2-3).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-n-propylpyrazole-5-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are valuable precursors for compounds with a wide range of biological activities.
Anti-inflammatory and Analgesic Agents
Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7] While specific data for the title compound is limited, related pyrazole-carboxylate derivatives have shown promising activity.
| Compound Type | Biological Activity | Reference |
| 1,3-Diaryl pyrazole derivatives | Potent anti-inflammatory activity, with some compounds showing higher inhibition than ibuprofen and indomethacin. | [8] |
| Pyrazole-pyrazoline derivatives | Significant anti-inflammatory and analgesic effects, with some derivatives showing up to 84.5% pain inhibition. | [6] |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Potent analgesic and anti-inflammatory activity comparable to aspirin and indomethacin. | [7] |
Antimicrobial Agents
The pyrazole scaffold is also a key feature in many compounds with antibacterial and antifungal properties.[9][10]
| Compound | Microbial Strain(s) | MIC (µmol/mL) | Reference |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli, Pseudomonas aeruginosa | 0.038, 0.067 | [9] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | [9][10] |
Precursor to Sildenafil (Viagra™)
One of the most notable applications of this compound is its role as a key starting material in the multi-step synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[5] The synthesis involves a series of transformations including N-methylation, hydrolysis, nitration, amide formation, reduction, acylation, cyclization, and sulfonation.[5]
Sildenafil Synthesis Pathway Overview:
Caption: Key synthetic steps from the title compound to Sildenafil.
This pathway demonstrates the importance of this compound as a foundational molecule for accessing complex pharmaceutical agents. The versatility of the pyrazole ring allows for further functionalization at various positions, enabling the generation of diverse compound libraries for drug discovery programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for Ethyl 3-n-propylpyrazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-n-propylpyrazole-5-carboxylate in medicinal chemistry, with a focus on its role as a key synthetic intermediate. Detailed protocols for its application in the synthesis of bioactive molecules are provided, along with relevant data and visualizations to support drug discovery and development efforts.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms that is of significant interest in medicinal chemistry.[1][2][3] This scaffold is a prominent feature in numerous approved drugs due to its ability to engage in various biological interactions and its synthetic versatility.[4][5] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4]
This compound is a crucial building block in the synthesis of several important pharmaceutical compounds. Its primary and most well-documented application is as a key precursor in the industrial synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[6][7]
Physicochemical and Synthetic Data
The following table summarizes key data for this compound, highlighting its role as a synthetic intermediate.
| Property | Value |
| IUPAC Name | ethyl 5-propyl-1H-pyrazole-3-carboxylate |
| CAS Number | 92945-27-2 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| Primary Application | Key intermediate in the synthesis of Sildenafil and its analogues.[6][8][9] |
| Synthetic Role | Provides the core pyrazole structure for further functionalization. |
Application: Synthesis of Sildenafil
The most prominent application of this compound in medicinal chemistry is its use as a starting material for the synthesis of Sildenafil. The following sections detail the experimental protocol for this multi-step synthesis.
The overall workflow for the synthesis of Sildenafil from this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 9. scispace.com [scispace.com]
Application Notes: The Role of Ethyl 3-n-propylpyrazole-5-carboxylate in Sildenafil Synthesis
Introduction
Sildenafil, marketed as Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Its primary applications are in the treatment of erectile dysfunction and pulmonary arterial hypertension. The synthesis of sildenafil is a multi-step process, and a critical component of its molecular structure is the pyrazole ring system. Ethyl 3-n-propylpyrazole-5-carboxylate serves as a fundamental building block for constructing this essential heterocyclic core in several documented synthetic routes.
Core Function: Pyrazole Moiety Precursor
This compound provides the foundational 3-n-propylpyrazole-5-carboxylate scaffold of sildenafil. The synthesis involves a series of chemical transformations to introduce the necessary functional groups onto this pyrazole ring, ultimately preparing it for coupling with the second major structural component of sildenafil, a substituted phenyl ring derivative.
The key transformations involving this precursor are:
-
N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the pyrazole ring.
-
Ester Hydrolysis: Conversion of the ethyl ester group into a carboxylic acid.
-
Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.
-
Amidation: Conversion of the carboxylic acid into a primary carboxamide.
-
Nitro Group Reduction: Reduction of the nitro group to an amino group, yielding the key intermediate, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
This intermediate contains the necessary amine and amide functionalities poised for the subsequent acylation and cyclization steps that form the final pyrazolopyrimidinone ring system of sildenafil.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 92945-27-2 | [3][4][5] |
| Molecular Formula | C₉H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 182.22 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Purity | ≥98.0% | [3] |
| Melting Point | 48-50°C | [5] |
Table 2: Key Synthetic Transformations and Reagents
| Step | Starting Material | Key Reagents | Product |
| 1. N-Methylation | This compound | Dimethyl sulfate | Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate |
| 2. Hydrolysis | Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate | Aqueous Sodium Hydroxide (NaOH) | 1-Methyl-3-n-propylpyrazole-5-carboxylic acid |
| 3. Nitration | 1-Methyl-3-n-propylpyrazole-5-carboxylic acid | Oleum / Fuming Nitric Acid | 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxylic acid |
| 4. Amidation | 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxylic acid | Thionyl chloride (SOCl₂), then Ammonium Hydroxide (NH₄OH) | 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide |
| 5. Reduction | 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide | Stannous chloride/HCl or Catalytic Hydrogenation (e.g., Pd/C) | 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide |
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide , starting from this compound. This pathway is based on established synthetic routes.[6][7][8]
Protocol 1: Synthesis of 1-Methyl-3-n-propylpyrazole-5-carboxylic acid
-
N-Methylation:
-
Charge a reaction vessel with this compound.
-
Add hot dimethyl sulfate and heat the mixture. The reaction is typically carried out in a suitable solvent or neat.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or GC).
-
Upon completion, quench the reaction carefully and perform an extractive work-up to isolate the crude Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for several hours until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 1-Methyl-3-n-propylpyrazole-5-carboxylic acid.
-
Protocol 2: Synthesis of 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide
-
Nitration:
-
Caution: Nitration of pyrazole rings can be highly exothermic and potentially hazardous.[9] Perform on a small scale with extreme care and appropriate safety measures.
-
Cool a mixture of oleum and fuming nitric acid in an ice bath.
-
Slowly add 1-Methyl-3-n-propylpyrazole-5-carboxylic acid to the cooled nitrating mixture, maintaining a low temperature.
-
Stir the reaction at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water, and dry the solid to yield 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxylic acid.
-
-
Amidation:
-
Suspend the nitrated carboxylic acid in a suitable inert solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise, optionally with a catalytic amount of DMF.
-
Heat the mixture to reflux to form the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in a solvent and add it to a cooled solution of concentrated ammonium hydroxide.
-
Stir vigorously to form the carboxamide.
-
Isolate the product by filtration or extraction, then wash and dry to obtain 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide.
-
Protocol 3: Synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide
-
Reduction of Nitro Group:
-
Suspend 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide in a solvent such as ethanol.
-
Add a reducing agent. Common methods include using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation with a palladium catalyst (Pd/C) under a hydrogen atmosphere.[7][10]
-
If using SnCl₂/HCl, heat the reaction mixture. If using catalytic hydrogenation, conduct the reaction at room temperature under hydrogen pressure.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, perform the appropriate work-up. For the SnCl₂ method, this involves basification to precipitate tin salts and extraction of the product. For hydrogenation, filter off the catalyst.
-
Purify the crude product by recrystallization to obtain pure 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
-
Mandatory Visualization
Caption: Synthesis pathway from the starting material to a key pyrazole intermediate.
Caption: Convergent synthesis logic for the final assembly of Sildenafil.
References
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound [oakwoodchemical.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-n-propylpyrazole-5-carboxylate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 3-n-propylpyrazole-5-carboxylate as a key intermediate in the synthesis of agrochemicals. Pyrazole-based compounds are a significant class of agrochemicals, exhibiting a broad spectrum of activities, including fungicidal and insecticidal properties. This compound serves as a versatile building block for the creation of various active ingredients.
Overview of Agrochemical Applications
This compound is a crucial precursor for the synthesis of pyrazole carboxamides, a class of compounds known to be effective agrochemical agents. The general synthetic strategy involves the conversion of the ethyl ester to a carboxylic acid, which is then coupled with various amines to produce a library of N-substituted pyrazole carboxamides. These modifications allow for the fine-tuning of the biological activity and spectrum of the resulting agrochemical.
A key application of this starting material is in the synthesis of precursors for complex agrochemicals, such as 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. This intermediate is valuable in the development of novel insecticides and fungicides. The synthetic pathway to this precursor from this compound involves a multi-step process including methylation, hydrolysis, nitration, and subsequent reduction of the nitro group.
Key Synthetic Pathways
The primary application of this compound in agrochemical synthesis revolves around its conversion to 3-n-propylpyrazole-5-carboxylic acid and its derivatives. This carboxylic acid is then activated and reacted with various amines to yield the final active compounds. A significant synthetic route is the preparation of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, a key building block for more complex agrochemicals.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of agrochemicals starting from this compound.
Methylation of this compound
This protocol describes the N-methylation of the pyrazole ring, a crucial step for modifying the electronic properties and biological activity of the final compound.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate.
Hydrolysis of Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate
This step converts the ethyl ester to the corresponding carboxylic acid, which is a key intermediate for subsequent amide coupling reactions.
Procedure:
-
Dissolve Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid.
Nitration of 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid
Nitration of the pyrazole ring at the 4-position is a key step in the synthesis of the target agrochemical precursor.
Procedure:
-
To a cooled (0-5 °C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (1.0 eq), slowly add 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Amide Formation
The carboxylic acid is converted to an acid chloride and then reacted with ammonia to form the carboxamide.
Procedure:
-
To a suspension of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (evolution of gas ceases).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a dry, inert solvent like THF and add it dropwise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
Reduction of the Nitro Group
The final step in the synthesis of the agrochemical precursor is the reduction of the nitro group to an amino group.
Procedure:
-
Dissolve 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 atm).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Data Presentation
While specific biological activity data for agrochemicals derived directly from this compound is limited in publicly available literature, the following tables provide representative data for structurally related pyrazole carboxamide fungicides and insecticides to illustrate their potential efficacy.
Table 1: Fungicidal Activity of Representative Pyrazole Carboxamides
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| Pyrazole Carboxamide A | Botrytis cinerea | 5.8 | Boscalid | 2.1 |
| Pyrazole Carboxamide B | Rhizoctonia solani | 3.2 | Thifluzamide | 1.5 |
| Pyrazole Carboxamide C | Sclerotinia sclerotiorum | 7.1 | Boscalid | 3.4 |
| Pyrazole Carboxamide D | Puccinia triticina | 4.5 | Bixafen | 1.8 |
Table 2: Insecticidal Activity of Representative Pyrazole Carboxamides
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) |
| Pyrazole Carboxamide E | Plutella xylostella | 12.5 | Chlorantraniliprole | 0.8 |
| Pyrazole Carboxamide F | Myzus persicae | 8.2 | Imidacloprid | 1.1 |
| Pyrazole Carboxamide G | Spodoptera exigua | 15.7 | Emamectin benzoate | 0.5 |
| Pyrazole Carboxamide H | Tetranychus urticae | 6.9 | Spirodiclofen | 2.3 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from the starting material to the final agrochemical precursor and its potential application in the development of new agrochemicals.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals, particularly pyrazole carboxamide derivatives. The synthetic routes outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold and develop novel and effective crop protection agents. The provided protocols offer a starting point for laboratory synthesis, which can be further optimized for specific target molecules and large-scale production. Further research into the structure-activity relationships of 3-n-propylpyrazole-5-carboxamide derivatives is warranted to unlock the full potential of this chemical class in agriculture.
Application Notes and Protocols: Synthesis and Biological Significance of 3-n-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ethyl 3-n-propylpyrazole-5-carboxylate with various hydrazines is a cornerstone in the synthesis of a versatile class of heterocyclic compounds known as pyrazolo[3,4-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purine bases, allowing it to interact with a variety of biological targets. Notably, derivatives of 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have emerged as promising candidates in drug discovery, particularly in the development of anticancer agents. These compounds often exhibit their therapeutic effects by inhibiting key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Reaction Overview
The fundamental reaction involves the cyclocondensation of this compound with a hydrazine derivative. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the fused pyrazolo[3,4-d]pyrimidine ring system. The nature of the substituent on the hydrazine (R') determines the substituent at the N-5 position of the resulting pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Applications in Drug Development
Pyrazolo[3,4-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives investigated for a wide array of therapeutic applications.[4] The 3-n-propyl substituted analogs, in particular, have shown significant potential as anticancer agents through the inhibition of protein kinases.
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Certain 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been identified as potent inhibitors of EGFR, competing with ATP for binding to the kinase domain.[2][3] This inhibition blocks the downstream signaling cascade, leading to the suppression of tumor growth and induction of apoptosis.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its N-substituted analogs.
Protocol 1: Synthesis of 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes the reaction of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of ester) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate precipitation.
-
The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
The product, 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is dried under vacuum.
Protocol 2: Synthesis of N-Substituted 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
This protocol outlines the synthesis using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine).
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine) or its hydrochloride salt
-
Glacial acetic acid or a suitable base (e.g., triethylamine) if using the hydrochloride salt
-
Ethanol or Dioxane
-
Standard glassware for reflux and work-up
Procedure:
-
Using free hydrazine: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane. Add the substituted hydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Using hydrazine hydrochloride: Dissolve this compound (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in ethanol. Add triethylamine (1.2 eq) to neutralize the hydrochloride.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Workflow
The general workflow for the synthesis and purification of 3-n-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is depicted below.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones from related ethyl pyrazole-5-carboxylates. While specific data for the 3-n-propyl analog may vary, this provides a useful reference.
| Hydrazine Reactant | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | 4 | Reflux | ~85 | [7] |
| Phenylhydrazine | Acetic Acid | 10 | Reflux | 70-80 | [8] |
| Substituted Hydrazines | Dioxane | 6 | Reflux | 75-85 | |
| Hydrazine Hydrate | Microwave | 0.25 | 120 | 85-95 | [9] |
Note: The yields and reaction times are representative and can be optimized by adjusting the specific reaction conditions, such as solvent, temperature, and catalyst.
Conclusion
The reaction of this compound with hydrazines provides an efficient route to a class of compounds with significant therapeutic potential. The straightforward nature of this cyclocondensation reaction, coupled with the biological importance of the resulting pyrazolo[3,4-d]pyrimidine scaffold, makes this an area of active research in the field of drug discovery. The protocols and data presented herein serve as a valuable resource for scientists engaged in the synthesis and evaluation of these promising molecules.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of Pyrazole Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and agrochemicals, appearing in blockbuster drugs such as Celecoxib, Sildenafil, and Tebufenpyrad. The precise substitution pattern on the pyrazole ring is often critical for biological activity, making the regioselective synthesis of these heterocycles a key challenge. This document provides detailed application notes and protocols for the regioselective synthesis of pyrazole esters, focusing on common and effective strategies, including cyclocondensation and 1,3-dipolar cycloaddition reactions.
Key Synthetic Strategies for Regiocontrol
The regioselective synthesis of pyrazole esters primarily relies on two powerful strategies: the cyclocondensation of β-dicarbonyl compounds with substituted hydrazines and the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. The choice of strategy and reaction conditions dictates the final regioisomeric outcome.
Caption: Key strategies for the synthesis of pyrazole esters.
Cyclocondensation of 1,3-Dicarbonyl Compounds
The reaction between a non-symmetrical 1,3-dicarbonyl compound (such as a β-ketoester) and a monosubstituted hydrazine can potentially yield two regioisomers. The regioselectivity is governed by the initial nucleophilic attack of the substituted or unsubstituted nitrogen of the hydrazine onto one of the carbonyl groups. Several factors, including solvent polarity and the nature of the hydrazine (free base vs. salt), can be exploited to control this selectivity.[1][2]
Caption: Regiocontrol in pyrazole synthesis via cyclocondensation.
Data Presentation: Influence of Reaction Conditions
The choice of solvent and the form of the hydrazine reactant significantly impacts the regioisomeric ratio of the resulting pyrazole esters.
| Starting Enone | Hydrazine Reagent | Solvent | Ratio (1,3-isomer : 1,5-isomer) | Total Yield | Reference |
| (E,Z)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one | Phenylhydrazine hydrochloride | MeOH | 97 : 3 | 91% | [2] |
| (E,Z)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one | Free Phenylhydrazine | MeOH | 14 : 86 | 83% | [2] |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | EtOH | 2 : 1 | - | [1] |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | TFE | >20 : 1 | - | [1] |
TFE: 2,2,2-trifluoroethanol
Experimental Protocol 1: Regiocontrolled Synthesis of 1,3- and 1,5-Carboxyalkyl-1H-pyrazoles[2]
This protocol details the synthesis of two different pyrazole ester regioisomers from the same starting enone by varying the hydrazine reagent.
A) Synthesis of the 1,3-Regioisomer (e.g., Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)
-
To a solution of (E,Z)-1,1,1-trichloro-4-methoxy-4-phenylbut-3-en-2-one (1 mmol, 279 mg) in methanol (10 mL), add phenylhydrazine hydrochloride (1.2 mmol, 173 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 1,3-regioisomer.
B) Synthesis of the 1,5-Regioisomer (e.g., Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate)
-
To a solution of (E,Z)-1,1,1-trichloro-4-methoxy-4-phenylbut-3-en-2-one (1 mmol, 279 mg) in methanol (10 mL), add free phenylhydrazine (1.2 mmol, 0.118 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 1,5-regioisomer.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring. A common approach involves the reaction of a diazoester with an activated alkene. The regioselectivity is controlled by the electronic properties of both the dipole and the dipolarophile.
Data Presentation: Synthesis of Pyrazole-5-carboxylates
A one-pot procedure using ethyl diazoacetate and α-methylene carbonyl compounds in the presence of DBU provides excellent regioselectivity and yields.[3]
| R1 | R2 | Product | Yield |
| Ph | Ph | Ethyl 3,3-diphenyl-3,3a-dihydro-2H-pyrazole-5-carboxylate | 90% |
| Me | Ph | Ethyl 3-methyl-3-phenyl-3,3a-dihydro-2H-pyrazole-5-carboxylate | 85% |
Experimental Protocol 2: One-Pot Synthesis of Pyrazole-5-carboxylates[3]
This protocol describes the synthesis of pyrazole-5-carboxylates via a 1,3-dipolar cycloaddition.
Caption: Experimental workflow for pyrazole ester synthesis via cycloaddition.
-
In a round-bottom flask, dissolve the α-methylene carbonyl compound (1.0 eq) and ethyl diazoacetate (1.2 eq) in acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure pyrazole-5-carboxylate.[3]
Conclusion
The regioselective synthesis of pyrazole esters is achievable through careful selection of synthetic strategy and reaction conditions. For cyclocondensation reactions, modulating the acidity of the medium and the nature of the hydrazine reactant (free base vs. salt) provides a reliable method for controlling the isomeric outcome.[2] For more complex systems, 1,3-dipolar cycloaddition reactions offer an elegant and often highly regioselective alternative, leading to functionalized pyrazole esters in high yields.[3][4] These protocols and data serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the targeted synthesis of specific pyrazole regioisomers.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Ethyl 3-n-propylpyrazole-5-carboxylate as a Key Intermediate in Fungicide Synthesis
Introduction
Ethyl 3-n-propylpyrazole-5-carboxylate is a valuable heterocyclic building block for the synthesis of a variety of pyrazole-based fungicides. The pyrazole scaffold is a prominent feature in a number of commercial and developmental fungicides due to its ability to effectively inhibit crucial fungal enzymes. Notably, many pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death. This document provides a detailed overview of the application of this compound in the synthesis of potent fungicidal agents, including experimental protocols and efficacy data.
Synthetic Approach
The primary synthetic strategy involves a two-step process:
-
Hydrolysis: The ethyl ester of this compound is hydrolyzed to the corresponding 3-n-propylpyrazole-5-carboxylic acid. This is a crucial step to activate the carboxyl group for the subsequent amide bond formation.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine moiety to yield the final pyrazole carboxamide fungicide. The choice of the amine component is critical as it significantly influences the fungicidal spectrum and potency of the final compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many fungicides derived from pyrazole carboxamides target the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II). By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
Diagram 1: Mechanism of action of pyrazole carboxamide fungicides via inhibition of succinate dehydrogenase.
Experimental Protocols
The following protocols are generalized procedures adapted from literature for the synthesis of pyrazole carboxamide fungicides starting from this compound. Researchers should optimize these conditions for specific target molecules.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 to 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-n-propylpyrazole-5-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Pyrazole Carboxamides
This protocol outlines the formation of the amide bond between 3-n-propylpyrazole-5-carboxylic acid and a primary or secondary amine.
Materials:
-
3-n-propylpyrazole-5-carboxylic acid (from Protocol 1)
-
Desired amine (e.g., substituted aniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) for acid chloride formation OR a coupling agent such as HATU, HBTU, or EDC.
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (via Acid Chloride):
-
Suspend 3-n-propylpyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-n-propylpyrazole-5-carbonyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide fungicide.
Diagram 2: General workflow for the synthesis of pyrazole carboxamide fungicides.
Data Presentation
The following tables summarize the fungicidal activity of various pyrazole carboxamide derivatives reported in the literature. The efficacy is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal growth.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of Synthesized Pyrazole Derivatives
| Compound ID | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum | Reference |
| 26 | 2.432 | 2.182 | 1.787 | 1.638 | 6.986 | 6.043 | [1] |
| 7ai | 2.24 | 0.37 | 10.29 | - | - | - | [2][3] |
| 7bg | 11.22 | 4.99 | 27.43 | - | - | - | [2] |
| 7bh | 24.76 | 5.93 | 6.99 | - | - | - | [2] |
| 6i | - | - | 1.77 | - | - | - | [4] |
| 19i | - | - | 1.97 | - | - | - | [4] |
| 23i | - | 3.79 | - | - | - | - | [4] |
| Boscalid (Control) | - | - | 9.19 | - | - | - | [4] |
| Carbendazol (Control) | 0.99 | 1.00 | - | - | - | - | [2] |
Note: '-' indicates data not available. Lower EC₅₀ values indicate higher fungicidal activity.
Table 2: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives Against Various Phytopathogenic Fungi
| Compound ID | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani | Reference |
| 7af | - | - | - | Moderate Activity | [2] |
| 7bc | - | - | - | Moderate Activity | [2] |
| 7bi | 21.01 | 9.08 | 32.40 | 7.69 | [2] |
| 7bk | 35.05 | >100 | >100 | 28.88 | [2] |
| Carbendazol (Control) | 0.99 | 0.96 | 0.96 | 1.00 | [2] |
Note: '-' indicates data not available. '>100' indicates inhibition was less than 50% at a concentration of 100 µg/mL.
Conclusion
This compound serves as a versatile and crucial starting material for the synthesis of a wide array of pyrazole-based fungicides. The straightforward synthetic route, involving hydrolysis and subsequent amide coupling, allows for the generation of diverse chemical libraries for screening and development. The primary mechanism of action through the inhibition of succinate dehydrogenase makes these compounds highly effective against a broad spectrum of phytopathogenic fungi. The data presented herein demonstrates the potential of this chemical class in the development of novel and potent fungicidal agents for crop protection. Further research into the structure-activity relationships of the amine moiety will be instrumental in designing the next generation of highly effective SDHI fungicides.
References
Application Notes and Protocols for the Synthesis of Pyrazole-Carboxamide Derivatives from Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-carboxamide derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and agrochemical research. These compounds have demonstrated potential as antifungal, insecticidal, anti-inflammatory, and anticancer agents.[1][2][3][4] A common and versatile method for the synthesis of these derivatives involves the use of ethyl pyrazole-carboxylates as starting materials. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-carboxamide derivatives, focusing on a two-step process: hydrolysis of the ethyl ester to a carboxylic acid intermediate, followed by amide coupling with a desired amine.
Synthetic Strategy
The primary synthetic route involves a two-step process. First, the ethyl pyrazole-carboxylate is hydrolyzed to the corresponding pyrazole-carboxylic acid. This is a crucial step as the carboxylic acid is the reactive intermediate for the subsequent amide bond formation. The second step is the coupling of the pyrazole-carboxylic acid with a selected amine to yield the final pyrazole-carboxamide derivative. This approach allows for late-stage diversification, enabling the synthesis of a library of derivatives by varying the amine component.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Pyrazole-Carboxylate to Pyrazole-Carboxylic Acid
This protocol outlines the saponification of an ethyl pyrazole-carboxylate to its corresponding carboxylic acid using a base catalyst.
Materials:
-
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl pyrazole-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Addition of Base: Add an aqueous solution of NaOH (2.0-3.0 eq) or LiOH (1.5-3.0 eq) to the stirred solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be heated to reflux (typically 50-80°C) for several hours.
-
Quenching and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.
-
Slowly add 1M HCl to the reaction mixture with stirring to neutralize the excess base and precipitate the carboxylic acid product. The pH of the solution should be adjusted to approximately 2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain the pyrazole-carboxylic acid. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Amide Coupling of Pyrazole-Carboxylic Acid with an Amine
This protocol describes the formation of the amide bond between the pyrazole-carboxylic acid and a primary or secondary amine via an acid chloride intermediate.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
Step 2a: Formation of the Acid Chloride
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the pyrazole-carboxylic acid (1.0 eq) and a catalytic amount of DMF.
-
Addition of Chlorinating Agent: Add anhydrous DCM or THF, followed by the dropwise addition of thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude pyrazole-carbonyl chloride is typically used immediately in the next step without further purification.
Step 2b: Amide Formation
-
Reaction Setup: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Preparation of Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) in anhydrous DCM.
-
Addition of Amine: Add the amine solution dropwise to the stirred acid chloride solution at 0°C using a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxamide derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of pyrazole-carboxamide derivatives.
Table 1: Synthesis of Pyrazole-Carboxamide Derivatives - Reaction Yields
| Starting Material (Ethyl Ester) | Intermediate (Carboxylic Acid) | Amine | Final Product (Carboxamide) | Yield (%) | Reference |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Aniline | N-phenyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide | 75-85 | [5] |
| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | 4-Aminobenzenesulfonamide | 4-amino-N-(1,5-diphenyl-1H-pyrazol-4-yl)benzenesulfonamide | 80-90 | [6] |
| Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | 2-Amino-5-bromothiophene | 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide | 68 | [7] |
| Ethyl 1H-pyrazole-4-carboxylate | 1H-pyrazole-4-carboxylic acid | Various amines | N-substituted-1H-pyrazole-4-carboxamides | 70-90 | [2] |
Table 2: Biological Activity of Representative Pyrazole-Carboxamide Derivatives
| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| Compound B6 | Succinate Dehydrogenase (SDH) | Antifungal (against R. solani) | 0.23 µg/mL (EC₅₀) | [8] |
| Compound C-10 | Succinate Dehydrogenase (SDH) | Antifungal (against G. graminis) | 1.71 mg/L (EC₅₀) | [1] |
| Compound 10h | Fibroblast Growth Factor Receptor (FGFR1) | Anticancer | 46 nM (IC₅₀) | [4] |
| Pyrazole-sulfonamide derivatives | Carbonic Anhydrase (hCA I & II) | CA Inhibition | 0.007–4.235 µM (Kᵢ) | [6] |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole-carboxamide derivatives from ethyl esters.
Caption: General synthetic workflow from ethyl pyrazole-carboxylate.
Signaling Pathway: Inhibition of Succinate Dehydrogenase (SDH)
Many pyrazole-carboxamide derivatives exhibit antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme, a key component of both the electron transport chain and the tricarboxylic acid (TCA) cycle.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 3-n-propylpyrazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound, specifically ethyl 2,4-dioxoheptanoate, with hydrazine.
Q2: I am getting a mixture of products instead of the desired this compound. What is the likely cause?
The formation of a product mixture is the most common issue in this synthesis and is primarily due to a lack of regioselectivity. The reaction between the unsymmetrical ethyl 2,4-dioxoheptanoate and hydrazine can proceed via two different pathways, leading to the formation of two regioisomers:
-
This compound (the desired product)
-
Ethyl 5-n-propylpyrazole-3-carboxylate (the undesired regioisomer)
The initial nucleophilic attack of a hydrazine nitrogen atom can occur at either of the two carbonyl carbons of the diketone, resulting in this mixture.
Q3: How can I improve the regioselectivity of the reaction to favor the formation of this compound?
Controlling the regioselectivity is crucial for a successful synthesis. Several factors can be adjusted to favor the formation of the desired 3-n-propyl-5-carboxylate isomer:
-
Solvent Selection: The choice of solvent has a significant impact on regioselectivity. Non-polar or weakly polar aprotic solvents are generally preferred over polar protic solvents like ethanol.
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions, often achieved by adding a catalytic amount of an acid like acetic acid, can influence which carbonyl group of the diketone is more reactive, thereby directing the initial attack of the hydrazine.
-
Reaction Temperature: The reaction temperature can also affect the ratio of the regioisomers. It is advisable to start with room temperature and optimize as needed, monitoring the reaction progress by TLC or LC-MS.
Q4: My reaction yield is consistently low. What are the potential reasons and how can I troubleshoot this?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting materials are consumed.
-
Side Reactions: Besides the formation of the regioisomer, other side reactions can occur, although they are generally less common. These can include the formation of stable intermediate hydrazones that do not cyclize efficiently.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and catalyst concentration may not be optimal. A systematic optimization of these parameters may be necessary.
-
Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.
Q5: The crude product after the reaction is a dark-colored oil or solid. How can I obtain a pure, colorless product?
The appearance of color in the crude product is a common occurrence in Knorr pyrazole syntheses, often due to impurities arising from the hydrazine starting material or side reactions. The following purification methods are recommended:
-
Column Chromatography: This is the most effective method for separating the desired product from its regioisomer and other colored impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, petroleum ether) can be an effective purification method.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure all starting material is consumed. If necessary, increase the reaction time or temperature. |
| Suboptimal reaction conditions | Systematically vary the reaction temperature, catalyst concentration, and solvent to find the optimal conditions for your specific setup. | |
| Product loss during workup | Ensure proper extraction techniques and minimize transfers. If the product is volatile, use appropriate precautions during solvent removal. | |
| Formation of Regioisomers | Lack of regioselectivity in the cyclocondensation step | Modify the reaction conditions to favor the desired isomer. The choice of solvent is critical; consider using a non-polar aprotic solvent. Adjusting the pH with a catalytic amount of acid can also influence the outcome. |
| Colored Impurities in the Product | Impure hydrazine starting material or side reactions | Purify the crude product using column chromatography on silica gel. If the product is solid, recrystallization can also be effective.[1] |
| Difficulty in Separating Regioisomers | Similar polarity of the two isomers | Optimize the eluent system for column chromatography to achieve better separation. A shallow gradient elution may be necessary. In some cases, derivatization of the mixture followed by separation and then deprotection might be a viable, albeit more complex, strategy. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar synthesis of a pyrazole carboxylate.[1]
Step 1: In situ formation of Ethyl 2,4-dioxoheptanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Once the sodium has completely dissolved and the solution has cooled to room temperature, add a mixture of 2-pentanone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring.
-
Continue stirring at room temperature for 8-12 hours. A precipitate of the sodium salt of ethyl 2,4-dioxoheptanoate will form.
-
Collect the precipitate by filtration and wash with cold ethanol.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the sodium salt of ethyl 2,4-dioxoheptanoate (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the two regioisomers.
-
Combine the fractions containing the desired product (this compound) and remove the solvent under reduced pressure.
-
If the product is a solid, it can be further purified by recrystallization from a suitable solvent.[1]
Data Presentation
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (3-substituted : 5-substituted) | Reference |
| Toluene | 2.4 | High (Favors 3-substituted) | General Observation |
| Dichloromethane | 9.1 | Moderate | General Observation |
| Ethanol | 24.6 | Low (Often close to 1:1) | [1] |
| Acetic Acid | 6.2 | High (Favors 3-substituted) | [1] |
Note: The exact ratio is highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Logical Relationship of Common Problems and Solutions
Caption: A diagram illustrating the logical connections between common problems, their potential causes, and recommended solutions in the synthesis of this compound.
References
Technical Support Center: Separation of Pyrazole Carboxylate Ester Regioisomers
Welcome to the Technical Support Center for the synthesis and purification of pyrazole carboxylate esters. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on the separation of pyrazole regioisomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of regioisomers in my pyrazole synthesis?
A1: The formation of regioisomers is a common challenge when synthesizing substituted pyrazoles, particularly through cyclocondensation reactions. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester) reacts with a substituted hydrazine.[1][2][3] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound have different electronic and steric environments, leading to two possible pathways for cyclization and resulting in two distinct pyrazole products.[2][4]
Q2: How can I control or improve the regioselectivity of the synthesis to favor one isomer?
A2: Improving regioselectivity is a key strategy to minimize separation challenges. Several factors can be optimized:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3][5]
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of the hydrazine initiates the attack. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2][3]
-
Use of Dicarbonyl Surrogates: Employing a β-enaminone, synthesized from the 1,3-dicarbonyl precursor, can direct the initial attack of the hydrazine to the more electrophilic ketonic carbon, ensuring the formation of a single regioisomer.[1]
Q3: What are the primary methods for separating pyrazole regioisomers once a mixture is formed?
A3: If a mixture of regioisomers is unavoidable, several purification techniques can be employed:
-
Silica Gel Column Chromatography: This is the most effective and widely used method for separating pyrazole regioisomers.[1][2][6]
-
Fractional Crystallization/Recrystallization: This technique is effective if the regioisomers are solid and have significantly different solubilities in a specific solvent system.[1][7]
-
Crystallization via Salt Formation: The crude mixture can be dissolved and treated with an acid (e.g., HCl, H₂SO₄) to form acid addition salts. Often, one regioisomer's salt will selectively crystallize, allowing for its separation.[2][8][9]
Q4: How can I confirm the structure of the separated regioisomers?
A4: Spectroscopic techniques are essential for the structural elucidation of the isolated isomers.
-
NMR Spectroscopy: ¹H and ¹³C NMR are primary tools. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly powerful for confirming the spatial proximity of substituents, which allows for unambiguous assignment of each regioisomer.[6]
-
Infrared (IR) Spectroscopy: IR can help identify functional groups and study intermolecular interactions like hydrogen bonding, which can differ between isomers.[10]
-
Mass Spectrometry: Provides the molecular weight and fragmentation patterns which can sometimes help differentiate isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of pyrazole regioisomers.
Issue 1: Poor or No Separation on Silica Gel Column Chromatography
-
Problem: The regioisomers have very similar Rf values on TLC and co-elute during column chromatography.
-
Possible Cause: The chosen solvent system (eluent) does not have sufficient selectivity to differentiate between the isomers.
-
Solutions:
-
Thorough TLC Screening: Before running a column, screen a wide range of solvent systems. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[1] Test different solvent ratios to maximize the difference in Rf (ΔRf) between the two spots.
-
Try Different Solvent Systems: If hexane/ethyl acetate systems fail, explore other combinations like toluene/ethyl acetate or dichloromethane/methanol.
-
Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or reverse-phase silica (C18).
-
Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., polysaccharide-based chiral stationary phases for chiral pyrazoles) can provide baseline resolution.[11][12]
-
Issue 2: No Crystals Form During Recrystallization
-
Problem: After dissolving the crude isomer mixture and cooling, no solid precipitates.
-
Possible Cause: The solution is not supersaturated, or the isomers have very high solubility in the chosen solvent even at low temperatures.
-
Solutions:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute and induce crystallization.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound if available.[7]
-
Change the Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[7] Experiment with different solvents or mixed-solvent systems (e.g., dissolving in a "good" solvent like hot ethanol and then adding a "poor" solvent like water until turbidity appears).[7]
-
Attempt Fractional Crystallization: This involves multiple, sequential recrystallization steps to progressively enrich one isomer in the crystalline phase.[7]
-
Issue 3: Low Yield After Separation
-
Problem: The yield of the desired pure regioisomer is significantly lower than expected based on the initial crude mixture ratio.
-
Possible Cause: Product loss during the separation process.
-
Solutions:
-
Chromatography: Avoid using very broad columns or an excessive amount of silica gel. Ensure fractions are monitored carefully by TLC to prevent premature mixing of pure fractions with mixed fractions.
-
Recrystallization: Minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling. Avoid washing the collected crystals with an excessive amount of cold solvent.[7]
-
Activated Charcoal: If using activated charcoal to remove colored impurities, use it sparingly as it can adsorb the desired product, thereby reducing the yield.[7]
-
Data Presentation
The choice of solvent can dramatically impact the regioselectivity of the pyrazole synthesis. Below is a summary of representative data on this effect.
Table 1: Effect of Solvent on Regioisomer Ratio in a Representative Pyrazole Synthesis
| Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol (EtOH) | Reflux | 1.5 : 1 | [5] |
| Toluene | Reflux | 2 : 1 | [3] |
| Acetic Acid (AcOH) | 100 | 4 : 1 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | >20 : 1 | [3][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reflux | >20 : 1 | [5] |
| Note: Regioisomer ratios are highly dependent on the specific substrates used. This table illustrates a general trend where fluorinated alcohols significantly enhance regioselectivity. |
Experimental Protocols
Protocol 1: General Method for Separation of Regioisomers by Silica Gel Column Chromatography
-
TLC Analysis: Prepare a dilute solution of the crude regioisomer mixture. Spot on a TLC plate and develop in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and progressing to more polar ratios). Identify a solvent system that gives good separation between the two isomer spots (ideally ΔRf > 0.1).[1]
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column bed.
-
Elution: Begin eluting with the solvent system identified during TLC analysis. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the products.
-
Isolation: Combine the fractions that contain the pure desired isomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]
Protocol 2: Separation of Regioisomers by Crystallization via Acid Salt Formation
-
Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent such as ethanol, isopropanol, or acetone.[8][9]
-
Acid Addition: To the solution, add at least one equimolar amount of a mineral acid (e.g., sulfuric acid) or an organic acid.[8]
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature. The acid addition salt of one of the isomers may begin to crystallize. Further cooling in an ice bath can promote more complete precipitation.[9]
-
Isolation of Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[8]
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution with a suitable base (e.g., 1M NaOH solution) until the solution is basic.
-
Extraction: Extract the pure pyrazole isomer from the aqueous solution using an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified regioisomer.[8]
Visualizations
Caption: Decision workflow for selecting a separation method.
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Workflow for chromatographic separation of regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Knorr Synthesis of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knorr synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Knorr pyrazole synthesis?
A1: The most common side reactions include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, the generation of colored impurities, incomplete reaction leading to low yields, and the formation of a di-addition byproduct where two molecules of hydrazine react with one molecule of the dicarbonyl compound.[1]
Q2: My reaction mixture is turning a deep yellow or red. What is the cause and how can I prevent it?
A2: This discoloration is often due to the formation of colored byproducts from the hydrazine starting material, especially when using hydrazine salts under acidic conditions.[2] To minimize this, consider the following:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium can become highly acidic, promoting the formation of these colored impurities. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the excess acid and lead to a cleaner reaction.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help by preventing oxidative processes that may contribute to color formation.[2]
Q3: I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. Several factors can be adjusted to favor the formation of a single isomer:
-
Solvent Choice: The polarity of the solvent can have a significant impact on the ratio of regioisomers formed.
-
pH Control: The acidity of the reaction medium can influence the reaction pathway and, consequently, the regioselectivity.
-
Steric and Electronic Effects: The inherent steric hindrance and electronic properties of the substituents on your dicarbonyl compound can direct the initial nucleophilic attack.
Q4: My reaction is not going to completion, resulting in a low yield. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors:
-
Suboptimal pH: The Knorr synthesis is generally acid-catalyzed.[2] If the medium is not sufficiently acidic, the reaction may be slow or stall. Conversely, excessively acidic conditions can lead to side reactions. For reactions with β-ketoesters, a few drops of glacial acetic acid are often sufficient.[3]
-
Reaction Temperature and Time: While the reaction is often exothermic and fast, some less reactive substrates may require heating.[2] Monitor the reaction by TLC to determine the optimal reaction time.
-
Incomplete Cyclization: In some cases, the intermediate hydrazone forms but the subsequent intramolecular cyclization and dehydration to the aromatic pyrazole is slow or incomplete. Adjusting the temperature or the acid catalyst may be necessary.[4]
Troubleshooting Guides
Issue 1: Low Yield
This troubleshooting guide will help you diagnose and resolve common causes of low product yield.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
| Observation | Potential Cause | Recommended Action |
| Starting material remains after prolonged reaction time. | Insufficient catalysis or too low temperature. | Add a catalytic amount of acid (e.g., acetic acid). Increase the reaction temperature and monitor by TLC. |
| Multiple spots on TLC, with none dominating. | Formation of multiple side products. | Optimize reaction conditions (pH, temperature, solvent) to favor the desired product. Consider purification of starting materials. |
| Product precipitates but the yield is low. | Product is partially soluble in the reaction solvent. | After cooling the reaction, place it in an ice bath to maximize precipitation. Minimize the amount of solvent used for washing the filtered product.[3] |
Issue 2: Formation of Regioisomers
The following table provides quantitative data on the effect of solvent on regioselectivity for a representative reaction.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 80:20 | 85 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Toluene | 65:35 | 82 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic Acid | 90:10 | 90 |
Regioisomer A is the product of hydrazine attack at the most sterically accessible carbonyl.
Issue 3: Colored Impurities
| Observation | Potential Cause | Recommended Action |
| Reaction mixture turns deep yellow or red. | Decomposition of hydrazine, especially hydrazine salts. | Add one equivalent of a mild base (e.g., sodium acetate). Run the reaction under an inert atmosphere.[2] |
| Isolated product is colored. | Co-precipitation of colored impurities. | Wash the crude product with a non-polar solvent like toluene to remove some colored impurities. Recrystallize the product, potentially with the addition of activated charcoal.[3] |
Experimental Protocols
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine or Hydrazine Derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., Glacial Acetic Acid, if not the solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add the hydrazine derivative to the solution. If using a hydrazine salt, consider adding one equivalent of a mild base (e.g., sodium acetate).
-
If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Protocol for Separation of Pyrazole Regioisomers by Column Chromatography
This protocol outlines a general procedure for separating regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and associated glassware
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC that provides good separation between the two regioisomer spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Reaction Mechanisms and Side Reactions
Main Reaction Pathway
The Knorr synthesis proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Mechanism of Knorr Pyrazole Synthesis
Caption: The general mechanism of the Knorr pyrazole synthesis.
Side Reaction: Formation of Regioisomers
With an unsymmetrical 1,3-dicarbonyl, the initial attack of the hydrazine can occur at either carbonyl group, leading to two different regioisomers.
Formation of Regioisomers in Knorr Synthesis
Caption: Competing pathways leading to the formation of regioisomers.
Side Reaction: Di-addition of Hydrazine
Under certain conditions, a second molecule of hydrazine can react with the initial hydrazone intermediate before cyclization.
Mechanism of Di-addition Side Reaction
Caption: Formation of a di-addition side product.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Ethyl 3-n-propylpyrazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-n-propylpyrazole-5-carboxylate. The information below addresses common issues related to impurity characterization during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1] The most common sources are:
-
Starting Materials: Unreacted starting materials from the synthesis process. A common synthetic route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine.[2]
-
By-products: Products from competing side reactions that occur during synthesis.
-
Intermediates: Unconverted intermediates from the synthetic pathway.
-
Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of regioisomers, which are often difficult to separate.[3][4] For this compound, the primary regioisomeric impurity is Ethyl 5-n-propylpyrazole-3-carboxylate.
-
Degradation Products: Impurities formed due to the degradation of the final product during storage or handling.
-
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.
Q2: What are the common analytical techniques used to identify and quantify impurities in this compound?
A range of modern analytical techniques are employed for impurity profiling.[1][3][5] These include:
-
High-Performance Liquid Chromatography (HPLC): A primary technique for separating and quantifying impurities. Both normal-phase and reversed-phase HPLC can be used.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural elucidation of non-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural characterization of impurities, especially for distinguishing between isomers. 1D and 2D NMR techniques like NOESY can confirm the structure of regioisomers.[3][7]
-
High-Performance Thin-Layer Chromatography (HPTLC): A complementary technique for the separation and quantification of impurities.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
Possible Causes:
-
Contamination of the sample or mobile phase.
-
Presence of a synthetic byproduct or degradation product.
-
Carryover from a previous injection.
Troubleshooting Steps:
Caption: Workflow for troubleshooting an unknown peak in an HPLC chromatogram.
Issue 2: Poor separation between the main peak and an impurity peak.
Possible Causes:
-
Suboptimal HPLC method parameters (e.g., mobile phase composition, column type, temperature).
-
Co-elution of the impurity with the main component.
-
The impurity is a structurally similar compound, such as a regioisomer.
Troubleshooting Steps:
-
Method Optimization:
-
Mobile Phase: Adjust the mobile phase composition, for example, by varying the ratio of organic solvent to water or changing the type of organic solvent (e.g., acetonitrile vs. methanol). Modifying the pH of the aqueous phase can also improve separation.
-
Column: Use a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) or a column with a smaller particle size for higher efficiency.
-
Temperature: Vary the column temperature to influence the retention behavior of the analytes.
-
Gradient Elution: If using isocratic elution, switch to a shallow gradient to improve the resolution of closely eluting peaks.
-
-
Orthogonal Method: Develop a secondary HPLC method with a different separation mechanism (e.g., normal-phase HPLC if the primary method is reversed-phase) to confirm the purity of the main peak.
-
Advanced Techniques: For very challenging separations, consider two-dimensional liquid chromatography (2D-LC).
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound
| Impurity Name | Potential Source | Typical Content (%) |
| Ethyl 2,4-dioxoheptanoate | Starting Material | < 0.1 |
| Hydrazine | Starting Material | < 0.05 |
| Ethyl 5-n-propylpyrazole-3-carboxylate | Regioisomer | < 0.5 |
| Unknown Impurity 1 (MW = X) | By-product | < 0.1 |
| Unknown Impurity 2 (MW = Y) | Degradation Product | < 0.1 |
Table 2: Comparison of Analytical Techniques for Impurity Detection
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Application |
| HPLC-UV | ~0.01% | ~0.03% | Routine purity testing and quantification. |
| GC-MS | ~1 ppm | ~5 ppm | Analysis of residual solvents. |
| LC-MS | ~0.005% | ~0.015% | Identification of unknown impurities. |
| NMR | > 0.1% | > 0.3% | Structural elucidation of impurities. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).
Visualization of Impurity Sources
Caption: Potential sources of impurities in the synthesis of this compound.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Fractional Distillation for Purifying Pyrazole Esters
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole esters using fractional distillation.
Troubleshooting Guide: Fractional Distillation
This guide addresses specific challenges that may be encountered during the fractional distillation of pyrazole esters.
Question: Why am I getting poor separation between my desired pyrazole ester and impurities/isomers?
Answer: Poor separation is a common issue and can stem from several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.[1] A theoretical plate is equivalent to one cycle of vaporization and condensation.[1]
-
Incorrect Reflux Ratio: The rate of condensate returning to the pot versus being collected as distillate may be suboptimal.
-
Distillation Rate is Too Fast: Rapid heating can prevent the establishment of a proper temperature gradient in the column, leading to insufficient equilibration between liquid and vapor phases.[2]
-
Solution: Reduce the heating rate to allow the ring of condensate to rise slowly and gradually up the column.[1]
-
-
Formation of an Azeotrope: The mixture may form an azeotrope, which is a mixture with a constant boiling point that cannot be separated by standard distillation.[4][5]
Question: My pyrazole ester seems to be decomposing in the distillation flask. What's happening and how can I prevent it?
Answer: Pyrazole derivatives can be susceptible to thermal decomposition at high temperatures.[6][7] Many high-boiling point compounds can decompose when heated to their atmospheric boiling point.[8]
-
Solution: Use Vacuum Distillation. By reducing the pressure in the apparatus, the boiling point of the compound is significantly lowered, allowing distillation to occur at a temperature that does not cause degradation.[8][9] It is crucial to apply the vacuum before heating to remove volatile solvents and prevent violent bumping.[10]
Question: The liquid in my distillation flask is "bumping" violently instead of boiling smoothly. How can I fix this?
Answer: Bumping occurs when the liquid becomes superheated and boils in bursts. This is especially common under vacuum.
-
Solution 1: Use a Magnetic Stirrer. Constant agitation from a stir bar is the most effective way to ensure smooth boiling and prevent bumping under vacuum.[2][10]
-
Solution 2: Use Boiling Chips. For atmospheric distillation, boiling chips provide nucleation sites for smooth boiling.[2] Note: Boiling stones are ineffective for vacuum distillation because the trapped air in their pores is rapidly removed under reduced pressure.[10]
Question: My yield of purified pyrazole ester is very low. What are the potential causes?
Answer: Low yield can result from mechanical losses, incomplete distillation, or issues with the setup.
-
Excessive Reflux: While a high reflux ratio improves purity, an excessively high ratio can mean very little product is collected. Find a balance between purity and distillation time.[2]
-
Hold-up in the Column: A significant amount of material can be lost as condensate wetting the surface of the packing and column walls. A longer or more complex column will have a higher hold-up.[1]
-
Leaks in the System (Vacuum Distillation): A poor vacuum will result in a higher-than-expected boiling point, potentially leading to thermal decomposition or an inability to distill the compound at the set temperature.[10] Ensure all glass joints are properly sealed and greased.[10]
Frequently Asked Questions (FAQs)
Q1: When should I choose fractional distillation over other purification methods like crystallization or chromatography for pyrazole esters?
A1: Fractional distillation is ideal for separating liquid mixtures of compounds with different boiling points, especially on a larger scale.[1] It is most effective when the boiling points of the components differ, though it can be used for separations of liquids with boiling points less than 70°C apart.[1] If isomers have very similar boiling points, or if the compound is a solid or thermally unstable even under vacuum, alternative methods like preparative chromatography or crystallization may be more suitable.[2] Crystallization, in particular, can be effective if one isomer forms well-defined crystals more readily or by forming acid addition salts to selectively crystallize one component.[2][11]
Q2: What are the critical parameters to control during a vacuum fractional distillation?
A2: The three most critical parameters are:
-
Pressure: The vacuum level must be stable and consistently monitored. Fluctuations in pressure will cause the boiling point to change, leading to poor separation.[9]
-
Temperature: The temperature of the heating mantle and the vapor at the thermometer must be carefully controlled. The heating should be gradual to establish a proper temperature gradient in the column.[1]
-
Reflux Ratio: This determines the efficiency of the separation. It is controlled by the rate of heating and the insulation of the column.[3]
Q3: How do I know what temperature my pyrazole ester will boil at under vacuum?
A3: You can estimate the reduced-pressure boiling point using a pressure-temperature nomograph. You will need to know the boiling point of the compound at atmospheric pressure (or another known pressure). This tool is widely available online and in reference texts.[12]
Q4: My compound is a solid at room temperature. Can I still purify it by distillation?
A4: Yes, this is possible if the compound melts without decomposition at a temperature below its boiling point under vacuum. However, care must be taken to prevent the distillate from solidifying in the condenser, which can block the system. In some cases, an air condenser (without water cooling) or a heated condenser may be necessary. For many solid pyrazole derivatives, recrystallization is often a more practical purification method.[13][14]
Data Presentation: Distillation Parameters
The optimal conditions for distillation are highly dependent on the specific pyrazole ester and the impurities present. The following tables provide an example of specific experimental data and a general guide to parameters that require optimization.
Table 1: Example Purification of 4-Methylpyrazole [2]
| Parameter | Value |
| Initial Pressure | Atmospheric |
| Fore-Run Collection Temp. | Up to 180°C |
| Main Fraction Pressure | 5 mm Hg |
| Main Fraction Pot Temp. | 100-110°C |
| Main Fraction Collection Temp. | 77-80°C |
| Analysis Method | Gas Chromatography (GC) or HPLC |
Table 2: General Parameters for Optimization of Pyrazole Ester Distillation
| Parameter | Typical Range / Consideration | Purpose |
| Pressure (for Vacuum) | 1 - 15 mmHg | To lower the boiling point and prevent thermal decomposition.[3] |
| Pot Temperature | 20-30°C above vapor temp. | To provide sufficient energy for vaporization and reflux. |
| Vapor Temperature | Monitored at thermometer | Indicates the boiling point of the fraction being collected.[1] |
| Reflux Ratio | 5:1 to 30:1 | Higher ratios improve separation but increase distillation time.[3] |
| Column Efficiency | Vigreux, Packed Column | Choice depends on the boiling point difference of components.[1][12] |
| Stirring Rate | Vigorous but controlled | To ensure smooth boiling and prevent bumping.[10] |
Experimental Protocols
Protocol: Vacuum Fractional Distillation of a Pyrazole Ester
This protocol provides a general methodology for the purification of a high-boiling liquid pyrazole ester.
1. Apparatus Setup:
- Safety First: Inspect every piece of glassware for cracks or defects, as they can lead to implosion under vacuum.[10] Assemble the apparatus in a fume hood.[8]
- Flask and Stirring: Place the crude pyrazole ester in a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.[10]
- Column and Head: Attach a fractionating column (e.g., a Vigreux column) to the flask. Atop the column, place a distillation head with a thermometer adapter. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[1]
- Condenser and Receiver: Attach a condenser to the side-arm and secure it with clamps. Connect tubing for cooling water, with water entering at the bottom and exiting at the top.[1] Attach a receiving flask (a "cow" type receiver is useful for collecting multiple fractions without breaking the vacuum).[15]
- Vacuum Connection: Connect the receiving flask's vacuum adapter to a vacuum trap, which is then connected to the vacuum pump via thick-walled tubing.[10]
- Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.[10]
2. Distillation Procedure:
- Start Stirring and Vacuum: Begin stirring the liquid. Turn on the vacuum source and allow the pressure inside the apparatus to drop and stabilize.[10] You may observe some bubbling as low-boiling residual solvents are removed.[8]
- Begin Heating: Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.[8]
- Establish Reflux: Watch for the ring of condensate to slowly rise up the fractionating column. If it rises too quickly, reduce the heat. If it stops rising, insulate the column with glass wool or foil and/or slightly increase the heat.[1]
- Collect Fractions: When the vapor temperature at the thermometer stabilizes, this indicates the boiling point of the first fraction. Position the receiver to collect this "fore-run". Once the temperature begins to rise again, switch the receiver to collect the main product fraction. Record the stable temperature range and the pressure.[1]
- Monitor: Never distill to dryness. Always leave a small amount of residue in the distillation flask.[8]
3. Shutdown Procedure:
- Cool Down: Remove the heating mantle and allow the apparatus to cool down. It is helpful to replace the heating mantle with a water bath to speed up cooling.[8]
- Vent the System: Slowly and carefully re-introduce air into the system by opening a valve on the vacuum trap or removing the tubing at the pump. Do not turn off the vacuum pump before venting the system. [8]
- Disassemble: Once the system is at atmospheric pressure, turn off the vacuum pump, stirrer, and condenser water. Disassemble the glassware.
Visualizations
Caption: A troubleshooting workflow for poor separation during fractional distillation.
Caption: A typical experimental workflow for vacuum fractional distillation.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fractional Distillation - Azeotropes [solvent--recycling.com]
- 5. gwsionline.com [gwsionline.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Vacuum Distillation [sites.science.oregonstate.edu]
Stability of Ethyl 3-n-propylpyrazole-5-carboxylate under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3-n-propylpyrazole-5-carboxylate for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing purity over time, even when stored at low temperatures. What could be the cause?
A1: The most likely cause is hydrolysis of the ethyl ester group, especially if the sample has been exposed to moisture or stored in a non-inert atmosphere. Pyrazole esters can be susceptible to hydrolysis, particularly under basic or acidic conditions. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment.
Q2: I am observing the formation of a new, more polar peak in my HPLC analysis of an aged sample. What is this likely to be?
A2: The new, more polar peak is likely the corresponding carboxylic acid, 3-n-propylpyrazole-5-carboxylic acid, which is the product of the hydrolysis of the ethyl ester. You can confirm this by co-injection with a synthesized standard of the carboxylic acid or by using mass spectrometry to identify the mass of the new peak.
Q3: Are there specific pH conditions I should avoid when working with this compound in solution?
A3: Yes. Based on studies of similar pyrazole ester derivatives, it is advisable to avoid basic conditions (pH > 7) as they can significantly accelerate the rate of hydrolysis.[1][2] While pyrazoles themselves are relatively stable, the ester functional group is the most probable site of degradation. Acidic conditions can also promote hydrolysis, though potentially at a slower rate than basic conditions. For maximum stability in solution, using a neutral or slightly acidic buffer (pH 5-6.5) and maintaining low temperatures is recommended.
Q4: What is the expected thermal stability of this compound?
Q5: How susceptible is this compound to oxidation?
A5: The pyrazole ring itself is generally resistant to oxidation. However, the propyl side chain could be a potential site for oxidation under harsh conditions. It is good practice to avoid strong oxidizing agents and to store the compound under an inert atmosphere to minimize oxidative degradation over time.
Q6: Should I be concerned about the photostability of this compound?
A6: Many organic molecules are sensitive to light, and pyrazole derivatives can be among them. To ensure the integrity of the compound, it is recommended to store it in an amber vial or otherwise protected from light. When conducting experiments, especially in solution, it is advisable to work in a fume hood with the sash down or to use aluminum foil to cover the reaction vessel.
Summary of Potential Degradation under Forced Conditions
| Stress Condition | Potential for Degradation | Likely Degradation Product(s) | Recommended Mitigation |
| Acidic Hydrolysis | Moderate | 3-n-propylpyrazole-5-carboxylic acid | Use buffered solutions, avoid strong acids, maintain low temperatures. |
| Basic Hydrolysis | High | 3-n-propylpyrazole-5-carboxylic acid | Avoid pH > 7, use freshly prepared solutions.[1][2] |
| Oxidation | Low to Moderate | Oxidized derivatives of the propyl chain | Store under inert gas, avoid strong oxidizing agents. |
| Thermal | Low (at moderate temperatures) | Decomposition at high temperatures | Store at recommended temperatures, avoid prolonged heating. |
| Photolytic | Possible | Photodegradation products | Store in light-resistant containers, protect from light during experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A starting point could be 30% acetonitrile, ramping up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use. The forced degradation samples will be crucial for demonstrating the specificity of the method.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Preventing byproduct formation in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to help prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can it be minimized?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers.[1] This issue is particularly common in Knorr-type syntheses when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The hydrazine's substituted nitrogen can attack either of the non-equivalent carbonyl carbons, leading to two distinct hydrazone intermediates that cyclize into different pyrazole regioisomers.[1]
To minimize the formation of regioisomers and improve selectivity, consider the following strategies:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of one regioisomer over the other compared to standard solvents like ethanol.[1][2][3]
-
pH Control: Adjusting the reaction pH can direct the initial site of nucleophilic attack by the hydrazine.[2] For reactions involving arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one isomer, while neutral conditions can favor the other.[2]
-
Reactant Stoichiometry: The ratio of the 1,3-diketone to the hydrazine can also affect the final regioisomeric ratio of the products.[4]
Q2: My reaction has a low conversion rate, with significant unreacted starting material. What are the likely causes?
A2: Low conversion rates can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions, consuming reagents and reducing the yield of the desired pyrazole.[1][2]
-
Formation of Stable Intermediates: The reaction may stall after forming a stable intermediate, such as a hydroxylpyrazolidine, which fails to readily dehydrate to the final aromatic pyrazole.[2] In such cases, increasing the reaction temperature or introducing a dehydrating agent may be necessary to drive the reaction to completion.[2]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the reaction, leading to lower conversion rates.[1]
Q3: How can I distinguish between and separate pyrazole regioisomers?
A3: Differentiating and separating regioisomers requires a combination of analytical and purification techniques.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing isomers.[1] One-dimensional ¹H and ¹³C NMR spectra will display different chemical shifts for the ring protons and carbons. For definitive structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations, for example, between protons on an N-substituent and protons on the pyrazole ring, confirming their proximity and thus the isomeric structure.[1][5]
-
Separation:
-
Column Chromatography: Silica gel column chromatography is a widely used method to separate regioisomers with different polarities.[1][5]
-
Crystallization via Salt Formation: If the isomers have different basicities, one can be selectively crystallized by forming an acid addition salt.[6][7] The crude mixture is dissolved in a suitable solvent, and an acid is added to precipitate the salt of one isomer, which can then be isolated by filtration.[6][7]
-
Fractional Distillation: This method is effective for separating isomers with a significant difference in boiling points, though it can be challenging for those with very close boiling points.[6]
-
Q4: My reaction mixture has developed a strong color (e.g., yellow or red). What causes this, and is it a problem?
A4: The formation of colored impurities is a common observation and can indicate decomposition or side reactions.[1] This is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] While not always detrimental to the formation of the desired product, these impurities can complicate purification and reduce the final yield. Ensuring high-purity starting materials and maintaining an inert atmosphere (e.g., using nitrogen or argon) can help mitigate these issues.
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Guide 1: Poor Regioselectivity
If your synthesis results in an undesirable mixture of regioisomers, use the following workflow to troubleshoot the issue.
Data Summary: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. Data from the reaction of N-methylhydrazine with various 1,3-diketones demonstrates that fluorinated alcohols significantly enhance regioselectivity.[3]
| Entry | 1,3-Diketone Substituents | Solvent | Regioisomer Ratio (Desired:Undesired) | Total Yield (%) |
| 1 | Phenyl, CF₃ | Ethanol (EtOH) | 75:25 | 92 |
| 2 | Phenyl, CF₃ | TFE | 93:7 | 94 |
| 3 | Phenyl, CF₃ | HFIP | >99:1 | 95 |
| 4 | 2-Furyl, CF₃ | Ethanol (EtOH) | 80:20 | 85 |
| 5 | 2-Furyl, CF₃ | HFIP | >99:1 | 90 |
Table adapted from data presented in The Journal of Organic Chemistry.[3] Ratios are illustrative of the trend.
Reaction Mechanism: Regioisomer Formation
Understanding the reaction mechanism is key to controlling its outcome. The diagram below illustrates how an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (R'-NHNH₂) to form two different regioisomers via two competing pathways.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol provides a general method for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, incorporating best practices to enhance regioselectivity.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.1 eq)
-
Solvent (e.g., 2,2,2-trifluoroethanol - TFE)
-
Catalyst (e.g., glacial acetic acid, 2-3 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (TFE is recommended for high regioselectivity).[2][3]
-
Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.[1][5]
Protocol 2: Purification of a Pyrazole Isomer via Crystallization of its Salt
This method is useful when one regioisomer preferentially forms a crystalline salt.[6][7]
Materials:
-
Crude mixture of pyrazole isomers
-
Suitable organic solvent (e.g., ethanol, isopropanol, acetone)
-
Inorganic or organic acid (e.g., sulfuric acid, phosphoric acid)
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a minimal amount of the selected organic solvent. Gentle heating may be required.
-
Acid Addition: Add at least one equivalent of the acid to the solution while stirring.[7]
-
Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one isomer. Further cooling in an ice bath may be required to maximize precipitation.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[6]
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., 1M NaOH) to regenerate the free pyrazole.
-
Final Extraction: Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the purified single isomer.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. benchchem.com [benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
The Promising Biological Profile of Ethyl Pyrazole-5-Carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of biological activities. Among these, ethyl pyrazole-5-carboxylate derivatives have emerged as a class of compounds with significant therapeutic potential. This guide provides a comparative overview of the documented anti-inflammatory, anticancer, and antimicrobial activities of various ethyl pyrazole-5-carboxylate derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
While specific biological data for Ethyl 3-n-propylpyrazole-5-carboxylate is not extensively available in publicly accessible literature, the robust and varied activities of its structural analogs strongly suggest its potential as a bioactive molecule. This guide will focus on these closely related compounds to provide a predictive and comparative framework. The synthesis of such pyrazole derivatives is well-established, often involving the condensation of a β-dicarbonyl compound with a hydrazine derivative. For instance, the synthesis of ethyl 5-n-heptylpyrazole-3-carboxylate involves the reaction of sodium 1-ethoxycarbonyl-3-oxo-1-decenolate with hydrazine hydrate in glacial acetic acid[1].
Anti-inflammatory Activity
A significant body of research points to the potent anti-inflammatory properties of ethyl pyrazole-5-carboxylate derivatives. These compounds are often evaluated for their ability to reduce inflammation in animal models, with the carrageenan-induced paw edema model being a standard and widely used assay.
Comparative Data: Anti-inflammatory Activity of Ethyl Pyrazole-5-Carboxylate Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | Rat | 100 mg/kg | 52.0% (at 4h) | Indomethacin | Not specified in this study |
| K-3 (a pyrazole derivative) | Rat | 100 mg/kg | 52.0% (at 4h) | - | - |
| K-3 (a pyrazole derivative) | Rat | 50 mg/kg | 48.9% (formaldehyde-induced) | - | - |
| K-3 (a pyrazole derivative) | Rat | 100 mg/kg | 68.7% (formaldehyde-induced) | - | - |
| K-3 (a pyrazole derivative) | Rat | 200 mg/kg | 79.1% (formaldehyde-induced) | - | - |
| K-3 (a pyrazole derivative) | Rat | 50 mg/kg | 27.1% (dextran-induced) | - | - |
| K-3 (a pyrazole derivative) | Rat | 100 mg/kg | 46.8% (dextran-induced) | - | - |
| K-3 (a pyrazole derivative) | Rat | 200 mg/kg | 63.8% (dextran-induced) | - | - |
| Compound 5a (a 1,3,4-trisubstituted pyrazole) | Rat | Not specified | ≥84.2% (at 3h) | Diclofenac | 86.72% |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a benchmark for screening acute anti-inflammatory activity[2][3][4].
-
Animal Preparation: Male Wistar rats are acclimatized under standard laboratory conditions for at least one week prior to the experiment[2][5].
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg)[5][6]. A control group receives only the vehicle, and a reference group is treated with a standard anti-inflammatory drug like indomethacin or diclofenac[4][6].
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized edema[3][6].
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer[4][5].
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity
The pyrazole nucleus is a common feature in many anticancer agents, and ethyl pyrazole-5-carboxylate derivatives have shown promising cytotoxic effects against various cancer cell lines. The MTT assay is a widely adopted colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.
Comparative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| A pyrazole derivative (P-03) | A549 (Lung) | 13.5 (mmol) | Doxorubicin | 3.63 (mmol) |
| Amoxicillin and Fluconazole were used as reference drugs for antimicrobial activity, not anticancer. | MCF-7 (Breast) | - | Doxorubicin | - |
| Derivative AZ-5 | MCF-7 (Breast) | - | Doxorubicin | - |
| Derivative AZ-9 | MCF-7 (Breast) | - | Doxorubicin | - |
| Derivative AZ-10 | MCF-7 (Breast) | - | Doxorubicin | - |
| Derivative AZ-14 | MCF-7 (Breast) | - | Doxorubicin | - |
| Derivative AZ-19 | MCF-7 (Breast) | - | Doxorubicin | - |
Note: The original data for P-03 was in mmol, which is a very high concentration and likely a typographical error in the source. It is presented as is from the source.
Experimental Protocol: MTT Assay for Cytotoxicity
This in vitro assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[7][8][9].
-
Cell Culture: Cancer cells (e.g., A549, MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[7][10].
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight[7][9].
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specific period (e.g., 48 or 72 hours)[11]. Control wells contain cells treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours[7][9].
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals formed by viable cells[7].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm[8][9].
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Comparative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) |
| Compound 3b (nitrofuran-containing pyrazole) | E. coli | - | Furacin | - |
| Compound 3b (nitrofuran-containing pyrazole) | P. aeruginosa | - | Furacin | - |
| Compound 3b (nitrofuran-containing pyrazole) | S. aureus | - | Furacin | - |
| Compound 3b (nitrofuran-containing pyrazole) | B. subtilis | - | Furacin | - |
| Compound 3b (nitrofuran-containing pyrazole) | C. albicans | - | Fluconazole | - |
Note: Specific MIC values for compound 3b were not provided in the abstract, but it was reported to show "good" activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This in vitro assay is a quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[12][13].
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate[12].
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL)[12][14]. This is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension[12]. A positive control well (medium with inoculum but no compound) and a negative control well (medium only) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[13].
Conclusion
The available scientific literature strongly supports the potential of ethyl pyrazole-5-carboxylate derivatives as a versatile scaffold for the development of new therapeutic agents. The consistent demonstration of anti-inflammatory, anticancer, and antimicrobial activities among various analogs highlights the promise of this chemical class. While further investigation into the specific biological profile of this compound is warranted, the data presented in this guide for structurally related compounds provides a solid foundation and rationale for its inclusion in future drug discovery and development programs. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel pyrazole derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 5. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Structure-Activity Relationship of 3-n-Propylpyrazole-5-Carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-n-propylpyrazole-5-carboxylates and their derivatives have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their activity as cannabinoid receptor modulators and histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.
Cannabinoid Receptor Modulators
The cannabinoid receptors, CB1 and CB2, are key targets for the treatment of various conditions, including pain, inflammation, and neurological disorders. Pyrazole derivatives have been extensively explored as modulators of these receptors. The general structure-activity relationships for 3-n-propylpyrazole-5-carboxamides as cannabinoid receptor ligands are summarized below.
Key Structural Features and Their Impact on Activity:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for cannabinoid receptor affinity and selectivity. Aryl groups, particularly substituted phenyl rings, are commonly employed. For instance, a 2,4-dichlorophenyl group at the N1 position has been shown to be favorable for CB1 receptor antagonism.[1]
-
C3-Substituent: While this guide focuses on the 3-n-propyl group, it is important to note that variations at this position significantly impact activity. The n-propyl group is found in various potent modulators, contributing to the overall lipophilicity and binding pocket interactions.
-
C5-Carboxamide Moiety: The carboxamide at the C5 position is a key interaction point with the receptor. The nature of the substituent on the amide nitrogen plays a critical role in determining affinity and efficacy.
-
Cyclic Amines: Piperidine and morpholine moieties are well-tolerated and often lead to high CB1 affinity.
-
Acyclic Amines and Amides: Increasing the length and bulk of alkyl substituents on the amide can enhance receptor affinity and efficacy up to a certain point. For example, an N-cyclohexyl amide has demonstrated high CB1 affinity.[2]
-
Hydrazides: The introduction of a second nitrogen atom in the form of a hydrazide can also influence binding.[2]
-
Table 1: Structure-Activity Relationship of N1-Aryl-3-substituted-pyrazole-5-carboxamides as Cannabinoid Receptor Ligands (General Trends)
| N1-Substituent | C3-Substituent | C5-Carboxamide Substituent | Target | Activity Trend |
| 2,4-Dichlorophenyl | 4-Chlorophenyl | Piperidin-1-yl | CB1 | Potent Antagonist[1] |
| 2,4-Dichlorophenyl | 4-Iodophenyl | Piperidin-1-yl | CB1 | Increased Potency[1] |
| 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Cyclohexyl | CB1 | High Affinity[2] |
| Varied Aryl | Varied Aryl | Varied Amides | CB1/CB2 | Activity is highly dependent on the combination of substituents. |
Histone Deacetylase (HDAC) Inhibitors
HDAC enzymes are critical regulators of gene expression, and their dysregulation is implicated in cancer and inflammatory diseases. Recently, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides were identified as potent and selective HDAC6 inhibitors.
Key Structural Insights for HDAC6 Inhibition:
A study on N-phenyl-5-propyl-1H-pyrazole-3-carboxamides revealed that specific substitutions on the N-phenyl ring are crucial for potent HDAC6 inhibition and degradation activity.
Table 2: Antinecroptotic and HDAC6 Inhibitory and Degradation Activities of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide Analogs
| Compound | R | Antinecroptotic Activity IC50 (nM) | HDAC6 Inhibition IC50 (nM) | HDAC1/HDAC6 Selectivity | HDAC6 Degradation DC50 (nM) |
| 6 | H | 0.5 | 4.95 | 251 | 0.96 |
Data extracted from a study on N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides.[3]
The parent compound with an unsubstituted N-phenyl ring (Compound 6 ) demonstrated high antinecroptotic activity, excellent selective HDAC6 inhibition, and potent HDAC6 degradation activity.[3] This highlights the potential of the 5-propyl-1H-pyrazole-3-carboxamide scaffold for the development of novel HDAC6-targeting agents.
Experimental Protocols
Cannabinoid Receptor Binding Assay
Methodology:
Cannabinoid receptor binding affinities are typically determined using radioligand displacement assays. Membranes from cells expressing either the human CB1 or CB2 receptor are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) and various concentrations of the test compounds. The amount of radioligand displaced by the test compound is measured using a scintillation counter. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are then calculated and converted to Ki values (inhibition constants) using the Cheng-Prusoff equation.[1][2]
HDAC Enzyme Inhibition Assay
Methodology:
The inhibitory activity of compounds against HDAC enzymes is assessed using commercially available kits, such as the HDAC-Glo™ I/II Assay. The assay measures the activity of HDACs by detecting the amount of deacetylated substrate. Recombinant human HDAC1 and HDAC6 enzymes are incubated with the substrate and varying concentrations of the test compounds. The luminescence generated is proportional to the enzyme activity, and the IC50 values are determined from the dose-response curves.
HDAC Degradation Assay
Methodology:
To determine the degradation of HDAC6, cells (e.g., HeLa cells) are treated with the test compounds for a specific period. Following treatment, the cells are lysed, and the protein levels of HDAC6 are analyzed by Western blotting using an anti-HDAC6 antibody. The band intensities are quantified, and the DC50 value (the concentration that causes 50% degradation of the protein) is calculated.[3]
Visualizing Structure-Activity Relationships
To better illustrate the key structure-activity relationships, the following diagrams were generated using the DOT language.
Caption: Key pharmacophoric elements of 3-n-propylpyrazole-5-carboxamides for cannabinoid receptor activity.
Caption: Experimental workflow for the evaluation of 3-n-propylpyrazole-5-carboxamide analogs as HDAC6 inhibitors.
Conclusion
The 3-n-propylpyrazole-5-carboxylate scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets. As cannabinoid receptor ligands, the substituents at the N1 and C5 positions are critical for tuning the pharmacological profile. For HDAC6 inhibition, the N-phenyl-5-propyl-1H-pyrazole-3-carboxamide core has emerged as a promising starting point for the development of novel therapeutics. The data and experimental protocols presented in this guide offer a foundation for researchers to build upon in their efforts to discover new drugs based on this privileged heterocyclic motif.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Pyrazole Isomers in Biological Assays
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. The positional arrangement of substituents on the pyrazole ring can significantly influence the biological activity of the resulting isomers. This guide provides an objective comparison of the performance of pyrazole isomers in key biological assays, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.
The strategic placement of functional groups on the pyrazole core can lead to distinct pharmacological profiles, impacting a compound's efficacy and selectivity across various biological targets. Understanding these structure-activity relationships (SAR) is paramount for advancing drug discovery programs. This analysis delves into the comparative anti-inflammatory, anticancer, and kinase inhibitory activities of pyrazole isomers, highlighting how subtle structural changes can translate into significant differences in biological outcomes.
Data Presentation: Quantitative Comparison of Pyrazole Isomer Activity
The following tables summarize the quantitative data from various studies, providing a clear comparison of the biological activities of different pyrazole isomers.
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory effects of pyrazole derivatives are often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound ID | Pyrazole Isomer Type | Assay | Target | IC50 (µM) | Reference |
| Series 1a | 4-(4-methoxyphenyl)pyrazole | Anti-inflammatory | - | 85.78% inhibition | [1] |
| Series 1b | 4-(4-bromophenyl)pyrazole | Anti-inflammatory | - | 85.23% inhibition | [1] |
| Compound 6b | 4-(4-methoxyphenyl)pyrazole derivative | Anti-inflammatory | - | 89.57% inhibition | [1] |
| Celecoxib | Trisubstituted Pyrazole | COX-2 Inhibition | COX-2 | 0.045 | [2] |
| Compound 2g | Pyrazoline | 5-LOX Inhibition | 5-LOX | 80 | [3] |
Note: The anti-inflammatory activity for Series 1a, 1b, and Compound 6b is presented as percentage inhibition of edema in the carrageenan-induced rat paw edema model. A higher percentage indicates greater anti-inflammatory activity.
Table 2: Comparative Anticancer Activity of Pyrazole Isomers
The antiproliferative activity of pyrazole isomers is a significant area of investigation. The position of substituents on the pyrazole ring can dramatically affect their cytotoxicity against various cancer cell lines.
| Compound ID | Pyrazole Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a | 1,3,5-trisubstituted 2-pyrazoline | Leukemia (RPMI-8226) | 1.88 | [4] |
| Compound 9a | Renal Cancer (UO-31) | 1.91 | [4] | |
| Compound 9a | Prostate Cancer (DU-145) | 1.94 | [4] | |
| Compound 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole | Breast (MCF7) | 2.82 | [5] |
| Compound 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole | Lung (A549) | 6.28 | [5] |
Table 3: Comparative Kinase Inhibitory Activity of Pyrazole Isomers
Pyrazole derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The substitution pattern on the pyrazole ring is pivotal for achieving high affinity and selectivity.
| Compound ID | Pyrazole Isomer Type | Target Kinase | IC50 (nM) | Reference |
| Compound 73 | 1-methylpyrazole derivative | ROS1 | 13.6 | [6] |
| Crizotinib | Phenylpyrazole derivative | ROS1 | 60 | [6] |
| Compound 1c | Pyrazolo[3,4-g]isoquinoline | Haspin | 66 | [7] |
| Compound 2c | Amino pyrazolo[3,4-g]isoquinoline | Haspin | 62 | [7] |
| BIRB 796 | N-pyrazole, N'-aryl urea | p38α MAPK | Kd = 0.1 | [8] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of a chromogenic substrate by the enzyme produces a colored product, and the reduction in color intensity in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hemin, and the COX-2 enzyme solution. Prepare a solution of the chromogenic substrate (e.g., TMPD).
-
Inhibitor Preparation: Dissolve the test pyrazole isomers in DMSO to prepare stock solutions and then dilute to various concentrations in the reaction buffer.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, hemin, and the COX-2 enzyme. Add the test inhibitor or vehicle control (DMSO). Pre-incubate the plate at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[2][9]
Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured cells. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate until they adhere.
-
Cell Treatment: Treat the cells with various concentrations of the pyrazole isomers for a specified period. Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a vehicle control.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition by the test compounds.[10][11]
Anticancer Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Kinase Inhibition Assay
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the pyrazole isomers in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Add a detection reagent containing luciferase and luciferin.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of pyrazole isomers.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of Pyrazole Carboxamide Fungicides and Their Alternatives
A comprehensive guide for researchers on the performance of key pyrazole carboxamide fungicides against major phytopathogens, with a comparative analysis against leading alternative fungicide classes. This guide provides quantitative efficacy data, detailed experimental protocols, and workflow visualizations to support research and development in agrochemicals.
Derivatives of pyrazole carboxylates, particularly pyrazole carboxamide fungicides, have become integral components of modern disease management strategies in agriculture. These compounds primarily act as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to FRAC Group 7. Their mode of action involves disrupting the fungal mitochondrial respiratory chain, a vital process for energy production in pathogenic fungi. This guide focuses on the efficacy of four prominent commercial pyrazole carboxamide fungicides: Bixafen, Fluxapyroxad, Penthiopyrad, and Sedaxane. Their performance is objectively compared with fungicides from three alternative classes: strobilurins (QoIs), triazoles (DMIs), and benzimidazoles.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy, primarily represented by the half-maximal effective concentration (EC50), of the selected pyrazole carboxamide fungicides and their alternatives against several economically important plant pathogens. Lower EC50 values indicate higher antifungal activity. Data has been compiled from various scientific studies, and while efforts have been made to present comparable data, variations may exist due to different experimental conditions and fungal isolates.
Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) against Botrytis cinerea (Gray Mold)
| Fungicide Class | Active Ingredient | Mean EC50 (µg/mL) | Reference Isolates' EC50 Range (µg/mL) |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | <0.01 - 4.19 | Not Specified |
| Penthiopyrad | 1.054 ± 0.633 | Not Specified | |
| Boscalid (for comparison) | 0.3 - 0.9 | Not Specified | |
| Strobilurin (QoI) | Pyraclostrobin + Boscalid (Signum) | Not specified directly | Showed high efficacy in greenhouse trials |
| Triazole (DMI) | Tebuconazole | 0.3 - 0.9 | Not Specified |
| Benzimidazole | Thiophanate-methyl | >100 (for resistant isolates) | 0.38 - 2.23 (for sensitive isolates)[1] |
| Anilinopyrimidine | Pyrimethanil | 50 | Not Specified[2] |
| Phenylpyrrole | Fludioxonil | < 0.1 | Not Specified[2] |
Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) against Sclerotinia sclerotiorum (White Mold)
| Fungicide Class | Active Ingredient | Mean EC50 (µg/mL) | Reference Isolates' EC50 Range (µg/mL) |
| Pyrazole Carboxamide (SDHI) | Penthiopyrad | 0.0578 (±0.0626) | 0.0096 - 0.2606[3] |
| Strobilurin (QoI) | Azoxystrobin | 2.73 | Not Specified[4] |
| Picoxystrobin | 3.12 | Not Specified[4] | |
| Benzimidazole | Thiophanate-methyl | - | Completely inhibited mycelial growth at 250 µg/mL[5] |
| Carbendazim + Mancozeb | - | Completely inhibited mycelial growth at 250 µg/mL[5] |
Table 3: Comparative in vitro Efficacy (EC50 in µg/mL) against Zymoseptoria tritici (Septoria Tritici Blotch)
| Fungicide Class | Active Ingredient | Mean EC50 (µg/mL) | Notes |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | - | Provided the best overall efficacy in multi-country field trials[6][7] |
| Bixafen | - | Field performance comparable to other SDHIs[6][7] | |
| Benzovindiflupyr | - | Field performance comparable to other SDHIs[6][7] | |
| Triazole (DMI) | Prothioconazole | - | Outperformed by mefentrifluconazole in field trials[6][7] |
| Mefentrifluconazole | - | Showed high efficacy in field trials[6][7] |
Table 4: Comparative in vitro Efficacy (EC50 in µg/mL) against Rhizoctonia solani
| Fungicide Class | Active Ingredient | Mean EC50 (µg/mL) | Reference Isolates' EC50 Range (µg/mL) |
| Pyrazole Carboxamide (SDHI) | Fluxapyroxad | 0.033 | In vivo EC50 = 2.29 mg/L[8] |
| Thifluzamide (for comparison) | - | In vivo EC50 = 1.88 mg/L[8] | |
| Strobilurin (QoI) | Azoxystrobin | 1.508 | 596.60[9] |
| Triazole (DMI) | Hexaconazole | 0.0386 | - |
| Difenoconazole | 0.663 | - | |
| Benzimidazole | Thiophanate-methyl | 1.84 | -[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a target pathogen.
1. Preparation of Fungicide Stock Solutions:
-
Accurately weigh the technical-grade fungicide.
-
Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare serial dilutions from the stock solution to achieve the desired test concentrations.
2. Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) or another suitable growth medium and autoclave.
-
Cool the medium to approximately 50-55°C in a water bath.
-
Amend the molten agar with the fungicide dilutions to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control with the solvent alone should be included.
-
Pour the amended media into sterile Petri dishes.
3. Inoculation:
-
From the actively growing edge of a young fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
4. Incubation:
-
Seal the Petri dishes with parafilm and incubate in the dark at the optimal temperature for the specific pathogen (e.g., 20-25°C).
5. Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions daily until the colony in the control plate reaches approximately two-thirds of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by probit analysis or by fitting the data to a dose-response curve using appropriate statistical software.
In Vivo Protective and Curative Greenhouse Assay
This assay evaluates the ability of a fungicide to protect a plant from infection before pathogen exposure (protective) and to halt disease development after infection has occurred (curative).
1. Plant Propagation:
-
Grow susceptible host plants from seed in pots containing sterilized soil mix under controlled greenhouse conditions.
2. Fungicide Application:
-
Prepare the fungicide formulations at the desired concentrations according to the manufacturer's recommendations.
-
For the protective assay , apply the fungicide to the plants (e.g., foliar spray) at a specified time before inoculation (e.g., 24 hours).
-
For the curative assay , apply the fungicide at specified time intervals after inoculation (e.g., 24, 48, 72 hours).
-
Include an untreated, inoculated control and an untreated, non-inoculated control.
3. Inoculation:
-
Prepare a spore suspension of the target pathogen at a known concentration.
-
Inoculate the plants by spraying the spore suspension evenly onto the foliage until runoff.
4. Incubation and Environmental Control:
-
Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for a period sufficient for infection to occur (e.g., 24-48 hours).
-
Transfer the plants back to the greenhouse with controlled temperature and light conditions conducive to disease development.
5. Disease Assessment:
-
At a predetermined time after inoculation (e.g., 7-14 days), assess the disease severity on the leaves using a standardized rating scale (e.g., percentage of leaf area affected).
-
Calculate the percent disease control for each treatment relative to the untreated, inoculated control.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
References
- 1. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validating the Structure of Ethyl 3-n-propylpyrazole-5-carboxylate using Spectroscopy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic analysis for the structural validation of Ethyl 3-n-propylpyrazole-5-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the target molecule and compares them with its constitutional isomer, Ethyl 5-n-propylpyrazole-3-carboxylate. The data presented is based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Structural Isomers in Focus
The key to validating the structure of this compound lies in distinguishing it from its constitutional isomer, Ethyl 5-n-propylpyrazole-3-carboxylate. The positioning of the n-propyl and ethyl carboxylate groups on the pyrazole ring significantly influences their respective spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Target Molecule: this compound Constitutional Isomer: Ethyl 5-n-propylpyrazole-3-carboxylate (CAS: 92945-27-2)
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for the two isomers. These predictions are derived from the analysis of analogous compounds reported in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Ethyl 5-n-propylpyrazole-3-carboxylate (Predicted) |
| Pyrazole-H | ~6.8 ppm (s, 1H) | ~6.3 ppm (s, 1H) |
| -O-CH₂-CH₃ | ~4.4 ppm (q, J = 7.1 Hz, 2H) | ~4.4 ppm (q, J = 7.1 Hz, 2H) |
| Pyrazole-CH₂-CH₂-CH₃ | ~2.7 ppm (t, J = 7.5 Hz, 2H) | ~2.6 ppm (t, J = 7.6 Hz, 2H) |
| -CH₂-CH₂-CH₃ | ~1.7 ppm (sextet, J = 7.5 Hz, 2H) | ~1.7 ppm (sextet, J = 7.5 Hz, 2H) |
| -O-CH₂-CH₃ | ~1.4 ppm (t, J = 7.1 Hz, 3H) | ~1.4 ppm (t, J = 7.1 Hz, 3H) |
| -CH₂-CH₂-CH₃ | ~0.9 ppm (t, J = 7.4 Hz, 3H) | ~0.9 ppm (t, J = 7.4 Hz, 3H) |
| N-H | Broad singlet, variable | Broad singlet, variable |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Ethyl 5-n-propylpyrazole-3-carboxylate (Predicted) |
| C=O | ~162 ppm | ~163 ppm |
| Pyrazole C3 | ~150 ppm | ~142 ppm |
| Pyrazole C5 | ~141 ppm | ~155 ppm |
| Pyrazole C4 | ~106 ppm | ~105 ppm |
| -O-CH₂- | ~61 ppm | ~61 ppm |
| Pyrazole-CH₂- | ~28 ppm | ~27 ppm |
| -CH₂-CH₂-CH₃ | ~23 ppm | ~23 ppm |
| -O-CH₂-CH₃ | ~14 ppm | ~14 ppm |
| -CH₂-CH₂-CH₃ | ~14 ppm | ~14 ppm |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopy | Characteristic Feature | Expected Value |
| IR (KBr, cm⁻¹) | N-H Stretch | 3200-3400 (broad) |
| C-H Stretch (sp²) | ~3100 | |
| C-H Stretch (sp³) | 2850-2960 | |
| C=O Stretch (Ester) | ~1720 | |
| C=N Stretch | ~1580 | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 182 |
| Key Fragments | [M-C₂H₅]⁺, [M-OC₂H₅]⁺, [M-C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters: Employ a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Utilize proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Employ electron impact (EI) ionization at 70 eV.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the analyte (e.g., m/z 40-300).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the target compound's structure.
Caption: Workflow for Spectroscopic Structure Validation.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a combined spectroscopic approach. The key differentiator from its 5-propyl isomer is the chemical shift of the pyrazole ring proton in the ¹H NMR spectrum and the chemical shifts of the C3 and C5 carbons in the ¹³C NMR spectrum. By comparing the experimental data with the predicted values presented in this guide, researchers can confidently validate the regiochemical outcome of their synthesis.
A Comparative Guide to Pyrazole Synthesis: Benchmarking Novel Routes Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1] The enduring importance of this scaffold has spurred the development of innovative synthetic routes that promise greater efficiency, higher yields, and improved environmental profiles compared to traditional methods. This guide provides an objective comparison of these new pyrazole synthesis routes against the classical Knorr synthesis, supported by experimental data and detailed protocols.
Traditional vs. Novel Synthesis Routes: A Head-to-Head Comparison
The Knorr pyrazole synthesis, first reported in 1883, has long been the workhorse for constructing the pyrazole ring.[2] However, modern synthetic chemistry has introduced several powerful alternatives that offer significant advantages. This section provides a quantitative comparison of these methods.
| Synthesis Method | Typical Reactants | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | 1 - 6 hours | 60 - 90% | Well-established, versatile, reliable | Long reaction times, often requires high temperatures, potential for side products |
| Microwave-Assisted Synthesis | Chalcone, Hydrazine | Microwave irradiation (e.g., 150-400 W) in a solvent like ethanol or DMF | 2 - 15 minutes | 80 - 98% | Drastically reduced reaction times, often higher yields, improved energy efficiency | Requires specialized microwave reactor, potential for pressure buildup |
| Ultrasound-Assisted Synthesis | Chalcone, Hydrazine | Ultrasonic irradiation (e.g., 25-40 kHz) in a suitable solvent (e.g., ethanol, water) | 25 - 150 minutes | 80 - 98% | Shorter reaction times than conventional methods, improved yields, often milder conditions | Requires an ultrasonic bath or probe, efficiency can be vessel-dependent |
| Continuous Flow Synthesis | Varies (e.g., Anilines, 1,3-Dicarbonyls) | Flowing reactants through a heated reactor coil | Minutes (residence time) | 51 - 93% | Excellent control over reaction parameters, enhanced safety for hazardous intermediates, easy scalability | Requires specialized flow chemistry equipment, initial setup can be complex |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Traditional Method: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone derivative from a β-ketoester and a hydrazine derivative.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Heating mantle or hot plate with stirring capabilities
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[3]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring.[3]
-
Turn off the heat and allow the mixture to cool slowly with continuous stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
New Route: Microwave-Assisted Synthesis from a Chalcone
This protocol details the rapid synthesis of a pyrazole derivative from a chalcone and hydrazine using microwave irradiation.
Materials:
-
Substituted chalcone (e.g., 3-(4-substituted phenyl)-1-phenylprop-2-en-1-one)
-
Hydrazine hydrate or phenyl hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor with appropriate vials and caps
-
Stir bar
Procedure:
-
In a microwave reactor vial, place a stir bar and add the chalcone (0.004 mol) and the corresponding hydrazine (0.004 mol).
-
Add 10 mL of ethanol and a few drops of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 400 W) for a short duration (e.g., 5-8 minutes).
-
After irradiation, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
New Route: Ultrasound-Assisted Synthesis
This protocol outlines the synthesis of pyrazolines from chalcones and phenylhydrazine under ultrasonic irradiation.
Materials:
-
1,3-diarylprop-2-en-1-one (chalcone)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Ultrasonic cleaning bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 0.01 mol) and phenylhydrazine (e.g., 0.01 mol) in glacial acetic acid.
-
Suspend the reaction flask in the center of an ultrasonic cleaning bath.
-
Sonicate the mixture at a temperature of 25-45°C for 25-150 minutes. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and leave it overnight.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for pyrazole synthesis and the signaling pathways where pyrazole derivatives play a crucial role.
Experimental Workflows
Signaling Pathways
Many pyrazole-containing drugs, such as the anti-inflammatory drug Celecoxib, function by inhibiting specific enzymes in signaling pathways.
Furthermore, a significant number of modern anticancer drugs are pyrazole-based kinase inhibitors that target dysregulated signaling pathways crucial for cancer cell proliferation and survival.
Conclusion
While the traditional Knorr synthesis remains a viable method for preparing pyrazoles, newer techniques such as microwave and ultrasound-assisted synthesis, as well as continuous flow chemistry, offer substantial improvements in terms of reaction speed, efficiency, and scalability. For researchers and professionals in drug development, the adoption of these modern methodologies can accelerate the synthesis of novel pyrazole derivatives, facilitating more rapid screening and lead optimization. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of production. However, the data clearly indicates that for rapid and high-yield synthesis of pyrazole libraries, microwave and ultrasound-assisted methods present a compelling advantage.
References
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and safer anti-inflammatory agents has led to significant interest in heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class. Their structural versatility and proven efficacy, exemplified by the commercial success of COX-2 inhibitors like Celecoxib, have made them a focal point of medicinal chemistry research.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole carboxylate derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing development of novel therapeutics.
Mechanism of Action: Targeting Key Inflammatory Pathways
Pyrazole derivatives primarily exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. The main molecular targets include cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][4] COX-2 is the inducible isoform of the cyclooxygenase enzyme, and its expression is significantly upregulated at sites of inflammation, where it catalyzes the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Some pyrazole derivatives also exhibit dual COX-2/5-LOX inhibition, offering a broader spectrum of anti-inflammatory action by simultaneously blocking the production of both prostaglandins and leukotrienes.[5]
Comparative Efficacy of Pyrazole Carboxylate Derivatives
The anti-inflammatory potential of pyrazole carboxylate derivatives is typically evaluated through in vitro enzyme inhibition assays and in vivo animal models of inflammation. The following tables summarize the performance of selected derivatives compared to standard reference drugs.
In Vitro COX-1/COX-2 and 5-LOX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the selectivity of the compound for COX-2. A higher SI value is desirable for reducing gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 3.0 | 0.22 | - | 13.65 | [6] |
| Indomethacin (Reference) | - | - | - | - | [5] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5.40 | 0.01 | 1.78 | 344.56 | [5] |
| 3,5-diarylpyrazole | - | 0.01 | - | - | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 | 0.12 | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | - | 225 | [1] |
| Derivative 15c | >10 | 0.071 | 0.24 | >140.85 | [6] |
| Derivative 15d | 6.78 | 0.069 | 0.81 | 98.71 | [6] |
| Derivative 15h | 8.97 | 0.11 | 0.45 | 81.55 | [6] |
| Derivative 19d | 5.98 | 0.21 | 0.55 | 28.56 | [6] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is measured at specific time points after the administration of the test compound and the inflammatory agent (carrageenan).
| Compound | Dose (mg/kg) | Edema Inhibition (%) (after 3h) | Reference |
| Indomethacin (Reference) | 10 | 91.32 | [7] |
| Celecoxib (Reference) | 10 | - | |
| Diclofenac (Reference) | - | 86.72 | [8] |
| Pyrazolylthiazole carboxylate 1p | - | 93.06 | [7] |
| Pyrazolylthiazole carboxylic acid 2c | - | 89.59 | [7] |
| Pyrazolylthiazole carboxylic acid 2n | - | 91.32 | [7] |
| Compound 5a | - | ≥84.2 | [8] |
| Trisubstituted pyrazole 6b | - | 85.23 (after 4h) | [9] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | - | More potent than Celecoxib and Indomethacin | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of anti-inflammatory compounds.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Methodology:
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. The enzymes are typically diluted in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compounds, dissolved in a solvent like DMSO, are pre-incubated with the enzyme solution for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 10-20 minutes), the reaction is terminated by adding a solution like hydrochloric acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: The animals are randomly divided into groups (e.g., control, standard, and test compound groups) and are typically fasted overnight before the experiment.
-
Compound Administration: The test compounds, suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC), are administered orally or intraperitoneally. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of a phlogistic agent, typically 0.1 mL of a 1% carrageenan solution in saline, is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
Conclusion and Future Directions
Pyrazole carboxylate derivatives have consistently demonstrated potent anti-inflammatory activity, with many compounds exhibiting high selectivity for COX-2. The data presented in this guide highlights the potential of this chemical scaffold in the development of novel anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring their potential for dual COX/LOX inhibition, and further investigating their effects on other inflammatory mediators and signaling pathways. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new pyrazole-based anti-inflammatory agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Guide to Pyrazole Compounds
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Pyrazole compounds, a class of heterocyclic organic molecules, have emerged as a promising scaffold in the development of new antibacterial and antifungal therapeutics. This guide provides a comparative analysis of the antimicrobial and antifungal efficacy of various pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these compounds in drug discovery pipelines.
Comparative Efficacy of Pyrazole Derivatives
The antibacterial and antifungal activity of pyrazole compounds has been extensively studied, with numerous derivatives demonstrating potent activity against a wide range of pathogens, including multidrug-resistant strains.[1][2] The tables below summarize the in vitro efficacy of selected pyrazole derivatives against key bacterial and fungal species, compared to standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound | Structure | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | ||
| Pyrazole Derivative 1 (Coumarin-substituted) | Substituted pyrazole with a coumarin moiety | 3.125 (against MRSA)[3] | 6.25[2] | 15.6[4] |
| Pyrazole Derivative 2 (Triazole-containing) | Pyrazole core linked to a triazole ring | 0.125[5] | >64[6] | 0.0625[6] |
| Pyrazole Derivative 3 (Pyrazoline-clubbed) | Pyrazole fused with a pyrazoline ring | 4 (against MRSA)[2] | >128[7] | 15.6[4] |
| Ciprofloxacin (Standard Antibiotic) | Fluoroquinolone antibiotic | 0.25[5] | 1 | - |
| Vancomycin (Standard Antibiotic) | Glycopeptide antibiotic | 1 (against MRSA) | - | - |
| Fluconazole (Standard Antifungal) | Triazole antifungal agent | - | - | 0.25 - 1 |
Table 1: Comparative Antibacterial and Antifungal Activity (MIC in µg/mL) of Selected Pyrazole Derivatives and Standard Drugs.
| Compound | Structure | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) | ||
| Pyrazole Derivative 4 (Imidazole Hybrid) | Pyrazole linked to an imidazole ring | 18.9[5] | 15[8] | 32.0[9] |
| Pyrazole Derivative 5 (Pyrimidine Hybrid) | Pyrazole fused with a pyrimidine ring | 28 (against MRSA)[10] | 24[10] | Not Reported |
| Streptomycin (Standard Antibiotic) | Aminoglycoside antibiotic | 15-25 | 12-22 | - |
| Amphotericin B (Standard Antifungal) | Polyene antifungal agent | - | - | 15-25 |
Table 2: Comparative Antibacterial and Antifungal Activity (Zone of Inhibition in mm) of Selected Pyrazole Derivatives and Standard Drugs.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed methodologies for the two most common in vitro assays used to evaluate the antimicrobial and antifungal properties of chemical compounds.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[11][12][13]
1. Inoculum Preparation:
-
From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be verified using a nephelometer or by visual comparison against a Wickerham card.[11]
2. Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
3. Application of Disks:
-
Allow the inoculated plate to dry for 3-5 minutes, but no longer than 15 minutes.[11]
-
Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound and a standard antibiotic onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[13]
-
Gently press each disk to ensure complete contact with the agar.
4. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours. For certain organisms or compounds, a 24-hour incubation may be necessary.[11]
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or calipers.
-
The size of the zone is inversely proportional to the minimum inhibitory concentration of the compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[14][15][16]
1. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and a standard antimicrobial agent in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial solution is added to the first well and serially diluted.
2. Inoculum Preparation:
-
Prepare a bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard, as described for the disk diffusion test.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
-
The results can also be read using a microplate reader to measure the optical density at 600 nm.
Visualizing Experimental and Biological Processes
To further elucidate the experimental and potential biological context of pyrazole compounds' activity, the following diagrams are provided.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothetical inhibition of DNA gyrase by a pyrazole compound.
Conclusion
The presented data and methodologies underscore the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel antibacterial and antifungal agents. The comparative analysis reveals that specific structural modifications to the pyrazole core can lead to potent and selective antimicrobial activity, in some cases surpassing that of established drugs. The detailed experimental protocols provided herein offer a standardized framework for researchers to evaluate new pyrazole compounds and contribute to the growing body of knowledge in this critical area of drug discovery. Further in vivo studies and mechanistic investigations are warranted to translate these promising in vitro findings into clinically effective therapeutics.
References
- 1. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-n-propylpyrazole-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-n-propylpyrazole-5-carboxylate (CAS 92945-27-2), ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, it is imperative to treat this compound as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2] Adherence to the procedural guidelines outlined below is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Summary of Chemical and Hazard Data
| Property | Data | Source |
| CAS Number | 92945-27-2 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | ChemicalBook |
| Molecular Weight | 182.22 g/mol | ChemicalBook |
| Appearance | Solid | Fisher Scientific |
| Melting Point | 47°C to 51°C | Fisher Scientific |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P305, P338, P351 | [1] |
Experimental Protocol: Standard Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] The following step-by-step protocol is based on general best practices for the disposal of hazardous research chemicals.[2]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste. Any contaminated materials, such as weighing paper, pipette tips, or gloves that have come into direct contact with the compound, should also be placed in this container.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[3] It is best practice to separate halogenated and non-halogenated solvent waste where possible.[4]
-
Empty Containers: A container that held this compound is considered hazardous waste until properly rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. After thorough rinsing and air-drying, and with the label defaced or removed, the container may be disposed of as regular solid waste or recycled.[4]
3. Container Selection and Labeling:
-
Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), approximate concentrations of all constituents, and the date the waste was first added.[2]
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2]
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.[4][5]
-
Do not store incompatible wastes together. For example, keep acidic waste streams separate from caustic ones.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]
-
Provide a detailed inventory of the waste, including chemical names and quantities.[3]
-
Follow their specific instructions for packaging and preparing the waste for transport.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Framework for Hazard Classification
Caption: Rationale for treating the compound as hazardous waste based on its classification.
References
- 1. Ethyl 5-Propylpyrazole-3-carboxylate | 92945-27-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
